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  • Product: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde
  • CAS: 158585-82-1

Core Science & Biosynthesis

Foundational

Architecting Heterocycles: A Technical Guide to 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Executive Summary As an application scientist in early-stage drug discovery, selecting the right molecular building blocks is paramount to developing robust structure-activity relationships (SAR). Imidazole-based scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist in early-stage drug discovery, selecting the right molecular building blocks is paramount to developing robust structure-activity relationships (SAR). Imidazole-based scaffolds are ubiquitous in FDA-approved therapeutics, acting as bioisosteres for amides and serving as critical hydrogen-bonding networks in kinase and G-protein-coupled receptor (GPCR) inhibitors. Among these, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde stands out as a highly functionalized, privileged scaffold[1]. This whitepaper dissects its physicochemical properties, structural dynamics, and provides self-validating synthetic protocols for its integration into complex pharmaceutical pipelines.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic matrices. Below is a consolidated physicochemical profile of the compound[2].

PropertyValue
Chemical Name 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde
CAS Registry Number 158585-82-1
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
MDL Number MFCD09835052
SMILES O=CC1=C(C2=CC=CC=C2)N=CN1C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Imidazole N, Carbonyl O)
Physical State Solid (Cold-chain transportation recommended)
Electronic Causality & Reactivity

The reactivity of this molecule is governed by a delicate push-pull electronic system:

  • N1-Methyl Group: Acts as an electron-donating group via inductive effects. Crucially, it locks the tautomeric state of the imidazole ring, preventing ambiguous reactivity and unwanted polymerization during downstream coupling[3].

  • C4-Phenyl Ring: Provides significant steric bulk and serves as a lipophilic anchor capable of π−π stacking within target protein binding pockets.

  • C5-Carbaldehyde: The highly electrophilic formyl group is primed for nucleophilic attack. However, its reactivity is modulated by the steric shielding of the adjacent C4-phenyl and N1-methyl groups, meaning specific catalytic conditions are often required to drive condensation reactions to completion.

Synthetic Methodology: The Vilsmeier-Haack Approach

To generate this building block from a simpler precursor (1-methyl-4-phenyl-1H-imidazole), the Vilsmeier-Haack formylation is the industry standard.

Causality & Logic: The imidazole ring is an electron-rich heteroaromatic system. The Vilsmeier reagent (a chloromethyleniminium ion) is highly electrophilic. The N1-methyl group directs electrophilic aromatic substitution toward the C5 position by stabilizing the intermediate sigma complex.

Synthesis A 1-Methyl-4-phenyl-1H-imidazole (Starting Material) C Electrophilic Aromatic Substitution (C5 Position) A->C Addition B Vilsmeier Reagent (POCl3 + DMF) B->C Activation D Iminium Intermediate C->D Intermediate Formation E Aqueous Hydrolysis (Basic Workup) D->E Quench F 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (Target Product) E->F Isolation

Workflow of Vilsmeier-Haack formylation targeting the C5 position of the imidazole core.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice bath.

  • Vilsmeier Complex Formation: Add POCl3 (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition controls the highly exothermic formation of the hygroscopic Vilsmeier reagent, preventing thermal decomposition.

  • Substrate Addition: Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 equiv) in anhydrous DMF and add dropwise to the complex at 0 °C.

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours. Validation Check: Monitor via LC-MS; the intermediate iminium species (m/z = 186 + 18 - 16 = 188 for the imine, depending on ionization) will be visible before hydrolysis.

  • Hydrolysis (Critical Step): Cool the reaction to room temperature and pour over crushed ice. Slowly adjust the pH to 8.0 using saturated aqueous NaHCO3. Causality: Basic hydrolysis is critical to convert the stable iminium intermediate into the final aldehyde while preventing protonation of the imidazole nitrogen, which would trap the product in the aqueous layer.

  • Isolation: Extract with ethyl acetate (3x). Wash organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Downstream Reactivity and Pharmaceutical Applications

Imidazole-5-carbaldehydes are highly versatile, serving as precursors for C17,20-lyase inhibitors, antimalarial drugs, and kinase modulators[3]. The aldehyde handle allows for rapid diversification.

Reactivity Core 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde R1 Reductive Amination (Primary/Secondary Amines) Core->R1 NaBH(OAc)3 R2 Knoevenagel Condensation (Active Methylene) Core->R2 Base catalyst R3 Wittig Olefination (Phosphonium Ylides) Core->R3 Base, THF R4 Oxidation (Carboxylic Acid Formation) Core->R4 NaClO2, H2O2 P1 Aminomethyl Derivatives (Kinase Inhibitors) R1->P1 P2 Acrylonitrile Derivatives (Covalent Inhibitors) R2->P2 P3 Alkene Derivatives (Lipophilic Spacers) R3->P3 P4 Carboxylic Acids/Amides (Receptor Modulators) R4->P4

Downstream synthetic pathways leveraging the C5-carbaldehyde functional handle.

Protocol: Reductive Amination for Library Generation

Objective: Synthesis of 1-methyl-4-phenyl-5-(aminomethyl)-1H-imidazole derivatives. Causality & Logic: The C5-aldehyde is sterically hindered by the adjacent C4-phenyl and N1-methyl groups. Direct reductive amination with aggressive reducing agents (like NaBH4) often leads to premature reduction of the aldehyde to the corresponding alcohol. Using Sodium Triacetoxyborohydride (STAB) allows the imine/iminium formation to reach thermodynamic equilibrium before hydride transfer occurs.

  • Imine Formation: Combine 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv). Causality: Acid catalysis accelerates imine formation and activates the iminium ion for hydride attack, overcoming the steric hindrance of the C4-phenyl group.

  • Reduction: Add STAB (1.5 equiv) in portions at room temperature. Stir for 12 hours.

  • Validation Check: Monitor by TLC (DCM/MeOH 9:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a more polar, ninhydrin-active amine spot validates completion.

  • Workup: Quench with 1N NaOH to neutralize acetic acid and destroy excess STAB. Extract with DCM, dry, and concentrate.

Analytical Validation Protocols

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required[4].

  • HPLC Profiling: Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). The highly conjugated system of the phenyl-imidazole-aldehyde provides strong, distinct UV absorbance at 254 nm.

  • 1H NMR (CDCl3) Signatures:

    • Aldehyde Proton: Sharp singlet near ~9.8 ppm. Causality: The extreme downfield shift confirms successful formylation.

    • Imidazole C2 Proton: Singlet near ~7.6 ppm. Causality: The retention of this proton confirms that electrophilic substitution occurred regioselectively at the C5 position rather than C2.

    • Phenyl Protons: Multiplet around ~7.3 - 7.5 ppm.

    • N-Methyl Protons: Singlet near ~3.7 ppm.

By adhering to these mechanistic principles and self-validating protocols, researchers can reliably leverage 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde to construct high-fidelity pharmaceutical libraries.

References

  • CookeChem. "1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde , ≥95% , 158585-82-1".
  • BLD Pharm. "158585-82-1 | 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde".
  • GuideChem. "1H-imidazole-5-carboxaldehyde 3034-50-2 wiki".
  • CymitQuimica. "CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde".

Sources

Exploratory

Regioselective Formylation of 1-Methyl-4-phenyl-1H-imidazole: A Comprehensive Mechanistic Guide

Executive Summary 1-Methyl-4-phenyl-1H-imidazole is a privileged structural motif in medicinal chemistry, materials science, and agricultural chemical development. The introduction of a formyl group (-CHO) onto the imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-phenyl-1H-imidazole is a privileged structural motif in medicinal chemistry, materials science, and agricultural chemical development. The introduction of a formyl group (-CHO) onto the imidazole core is a critical functionalization step, serving as a versatile lynchpin for downstream transformations such as reductive aminations, Wittig olefinations, and cross-coupling reactions.

The regiocontrol of this formylation—specifically distinguishing between the C2 and C5 positions—is dictated by the inherent electronic properties of the heterocycle and the chosen synthetic methodology. This technical guide elucidates the causality behind the two primary regioselective formylation pathways: the Vilsmeier-Haack reaction (C5-selective) and Directed Lithiation (C2-selective).

Mechanistic Framework & Causality

C5-Formylation via Electrophilic Aromatic Substitution (Vilsmeier-Haack)

To functionalize the C5 position, chemists rely on the 1, which is the premier method for formylating electron-rich heterocycles[1]. For 1-methyl-4-phenyl-1H-imidazole, electrophilic attack occurs almost exclusively at the C5 position[2].

Causality behind the Regioselectivity: The regioselectivity is fundamentally governed by the electronic distribution within the imidazole ring. The N1-methyl group donates electron density via the inductive effect, while the C4-phenyl group provides resonance stabilization. The C2 position, flanked by two electronegative nitrogen atoms, is relatively electron-deficient and resists electrophilic attack. Consequently, the chloromethyleneiminium ion (the active Vilsmeier electrophile generated in situ from POCl₃ and DMF) preferentially attacks the highly nucleophilic C5 carbon. The resulting Wheland intermediate is stabilized by resonance from the adjacent N1 atom before rearomatization and subsequent aqueous hydrolysis yield the 5-carboxaldehyde[1].

C2-Formylation via Directed Metalation (Lithiation)

To functionalize the C2 position, researchers must bypass the kinetic preference for C5 electrophilic substitution. This is achieved through 3[3].

Causality behind the Regioselectivity: The proton at the C2 position of 1-methylimidazoles is the most acidic on the ring (pKa ~ 33) due to the strong inductive electron withdrawal from the two adjacent nitrogen atoms (N1 and N3) and the stabilization of the resulting carbanion by the sp² hybridized orbital[4]. Treatment with a strong base, such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), results in rapid and selective deprotonation at C2[5]. The ultra-low temperature is a critical experimental choice to prevent unwanted side reactions, such as ring-opening, Dimroth-type rearrangements, or nucleophilic attack by n-BuLi on the C4-phenyl ring. Quenching this stable 2-lithio intermediate with anhydrous DMF provides the C2-formylated product after aqueous workup[3].

Regioselectivity SM 1-Methyl-4-phenyl-1H-imidazole C5_path Vilsmeier-Haack (POCl3, DMF) SM->C5_path Electrophilic Attack C2_path Directed Lithiation (n-BuLi, then DMF) SM->C2_path Deprotonation C5_prod C5-Carboxaldehyde C5_path->C5_prod C2_prod C2-Carboxaldehyde C2_path->C2_prod

Caption: Regioselective formylation pathways for 1-methyl-4-phenyl-1H-imidazole.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two formylation methodologies, providing a quick reference for synthetic planning.

ParameterVilsmeier-Haack FormylationDirected Lithiation-Formylation
Target Regioselectivity C5 Position (>95% selectivity)C2 Position (>95% selectivity)
Typical Isolated Yield 65% - 85%70% - 90%
Key Reagents POCl₃, DMF (excess)n-BuLi, anhydrous DMF
Solvent System DMF (acts as solvent & reagent)Anhydrous THF
Temperature Profile 0 °C → 80-90 °C-78 °C → Room Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Mechanistic Pathway Electrophilic Aromatic SubstitutionDeprotonation / Nucleophilic Addition

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carboxaldehyde (Vilsmeier-Haack)

This protocol utilizes the standard to target the C5 position.

  • Reagent Preparation: Purge a dry, 100 mL round-bottom flask with inert gas (N₂ or Ar). Add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

    • Validation Check: The solution should turn pale yellow and slightly viscous, indicating the successful formation of the chloromethyleneiminium ion[1]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise to the active Vilsmeier reagent.

  • Reaction Execution: Remove the ice bath and heat the mixture to 80-90 °C for 3 hours.

    • Validation Check: TLC monitoring (DCM:MeOH 95:5) should show the complete consumption of the starting material and the appearance of a lower Rf spot (the iminium intermediate).

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly add saturated aqueous NaOAc or 1M NaOH until the pH reaches 7-8. The iminium intermediate hydrolyzes to the aldehyde, which typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure C5-carboxaldehyde.

VilsmeierMechanism DMF DMF + POCl3 VilsmeierReagent Chloromethyleneiminium Ion (Electrophile) DMF->VilsmeierReagent Activation Attack Electrophilic Attack at C5 (Wheland Intermediate) VilsmeierReagent->Attack + Imidazole Substrate Hydrolysis Aqueous Hydrolysis (H2O, Base) Attack->Hydrolysis Rearomatization Product C5-Formyl Imidazole Hydrolysis->Product Imine Cleavage

Caption: Mechanistic workflow of the Vilsmeier-Haack reaction at the C5 position.

Protocol B: Synthesis of 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde (Lithiation)

This protocol exploits the kinetic acidity of the C2 proton to direct formylation[6].

  • System Preparation: Flame-dry a Schlenk flask and equip it with a magnetic stir bar. Maintain a strict argon atmosphere to prevent moisture contamination.

  • Substrate Dissolution: Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to -78 °C using a dry ice/acetone bath[6].

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Validation Check: A distinct color change (often deep yellow or orange) indicates the successful formation of the 2-lithio species[5]. Stir at -78 °C for 45 minutes[6].

  • Electrophilic Quench: Add anhydrous DMF (2.0 equiv) dropwise. Maintain the temperature at -78 °C for 30 minutes to ensure complete nucleophilic attack, then slowly allow the reaction to warm to room temperature over 1 hour[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

    • Validation Check: The organic layer should contain the product. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure C2-carboxaldehyde[3].

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: googleapis.
  • Title: (12)
  • Title: Polyfunctional Imidazoles: I.
  • Source: organic-chemistry.

Sources

Exploratory

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde solubility in organic solvents

Title: Physicochemical Profiling and Organic Solvent Solubility of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Document Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Organic Solvent Solubility of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Document Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery and complex organic synthesis, the physicochemical behavior of heterocyclic building blocks dictates the viability of downstream workflows. 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS: 158585-82-1)[1] is a highly functionalized scaffold featuring an imidazole core, a lipophilic phenyl ring, and a reactive aldehyde moiety[2].

As a Senior Application Scientist, I frequently observe that assumptions about solubility based on simpler parent compounds (like 1H-imidazole-5-carboxaldehyde) lead to experimental failure. This guide provides an in-depth analysis of the solvation mechanics of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, offering self-validating protocols for solubility determination and stock preparation to ensure absolute data integrity in your assays.

Structural Causality & Solvation Mechanics

To understand where this compound dissolves, we must analyze why it dissolves. The solubility profile is governed by four distinct structural features:

  • N-Methylation (N-1 Position): Unlike the parent 1H-imidazole, which acts as both a hydrogen bond donor and acceptor[3], N-methylation eliminates the hydrogen bond donor capacity. The molecule becomes strictly a hydrogen bond acceptor. Consequently, it relies heavily on the dipole moment of the solvent (e.g., DMSO) or the solvent's ability to donate hydrogen bonds (e.g., Methanol) to break its crystal lattice[4].

  • Phenyl Ring (C-4 Position): The addition of the aromatic ring significantly increases the lipophilicity (LogP) and promotes strong intermolecular π−π stacking in the solid state. This functional group is the primary reason the compound is virtually insoluble in aqueous media[3].

  • Aldehyde Group (C-5 Position): The highly polar carbonyl group introduces a strong local dipole. Solvents with high polarizability (like Dichloromethane) interact favorably with this dipole via London dispersion and dipole-induced-dipole forces.

  • Imidazole Nitrogen (N-3 Position): Acts as a strong Lewis base and hydrogen bond acceptor, making acidic or highly polar protic solvents effective solvating agents.

Logical Framework for Solvent Selection

G Root 1-Methyl-4-phenyl-1H-imidazole -5-carbaldehyde Solvation Branch1 Polar Aprotic (DMSO, DMF) Root->Branch1 Branch2 Halogenated (DCM, CHCl3) Root->Branch2 Branch3 Aqueous / Non-Polar (Water, Hexane) Root->Branch3 Mech1 Strong Dipole-Dipole Interactions Branch1->Mech1 Mech2 High Polarizability & Lipophilic Solvation Branch2->Mech2 Mech3 High Lattice Energy Overcomes Solvation Branch3->Mech3 App1 Bioassay Stock Solutions Mech1->App1 App2 Organic Synthesis & Extraction Mech2->App2 App3 Anti-Solvent Recrystallization Mech3->App3

Caption: Logical framework for solvent selection based on intermolecular forces and downstream applications.

Quantitative Solubility Profiling

Based on structural homology with related imidazole-carboxaldehydes[5],[4], the following table summarizes the expected solubility ranges and the mechanistic rationale for each solvent class.

Solvent CategorySpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF> 50 mg/mL Strong dipole-dipole interactions align with the aldehyde/imidazole dipoles, efficiently disrupting the solid crystal lattice[5].
Halogenated Dichloromethane (DCM)20 - 50 mg/mL High polarizability; favorable interactions with the lipophilic phenyl ring and the conjugated π -system.
Polar Protic Methanol, Ethanol10 - 30 mg/mL Solvent acts as a hydrogen bond donor to the N-3 imidazole nitrogen and the aldehyde oxygen[4].
Non-Polar Hexane, Heptane< 1 mg/mL Weak London dispersion forces are insufficient to overcome the strong dipole-driven lattice energy of the solid.
Aqueous Water, PBS (pH 7.4)< 0.1 mg/mL High lipophilicity from the phenyl/methyl groups creates an unfavorable entropic penalty, preventing hydration.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently contains checks to prove that the data generated is an artifact-free reflection of reality.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: Kinetic solubility (just dropping powder into a solvent) is highly prone to error due to slow dissolution rates. The Shake-Flask method ensures thermodynamic equilibrium is reached. Furthermore, we use centrifugation instead of filtration because highly lipophilic compounds (due to the phenyl ring) will adsorb onto the hydrophobic matrices of standard PTFE/Nylon syringe filters, artificially lowering the measured concentration.

Step-by-Step Methodology:

  • Saturation: Add 10 mg of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde to a 1.5 mL Eppendorf tube.

  • Solvation: Add 500 µL of the target organic solvent (e.g., Methanol). Ensure a visible excess of solid remains (indicating saturation).

  • Equilibration: Place the tube in a thermoshaker at 25°C and 800 RPM for exactly 24 hours.

  • Self-Validation Check (Time-Point Verification): At 24 hours, extract a 10 µL aliquot. Continue shaking the main tube for another 24 hours (48h total) and extract a second 10 µL aliquot. If the concentration at 24h equals 48h, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV against a known standard curve.

G N1 Solid Compound (CAS 158585-82-1) N2 Solvent Addition & 24h Incubation N1->N2 N3 Phase Separation (Centrifugation) N2->N3 Equilibration N4 Supernatant Analysis (HPLC/UV-Vis) N3->N4 N5 Thermodynamic Solubility N4->N5 Quantification

Caption: Thermodynamic solubility determination workflow for imidazole derivatives.

Protocol 2: Preparation of High-Concentration Stock Solutions for In Vitro Assays

Causality Note: Aldehydes are sensitive to oxidation and hydration. DMSO is highly hygroscopic[5]. Using old, moisture-rich DMSO will lead to the formation of hydrates or degradation products, ruining downstream bioassays.

Step-by-Step Methodology:

  • Solvent Preparation: Purge a newly opened bottle of anhydrous DMSO (≥99.9%) with dry Argon or Nitrogen gas.

  • Weighing: Weigh exactly 18.62 mg of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (MW: 186.21 g/mol ) into a sterile, amber glass vial. Note: Amber glass is used because related imidazole-carboxaldehydes are sensitive to light[4].

  • Dissolution: Add 1.0 mL of the anhydrous DMSO to achieve a 100 mM stock solution.

  • Agitation: Vortex vigorously for 2 minutes. Sonicate in a water bath at 30°C for 5 minutes if any particulate matter remains.

  • Self-Validation Check (Tyndall Effect): Shine a red laser pointer through the vial. If you see a visible beam path (scattering), the compound is in a colloidal suspension, not a true solution. Add more solvent until the beam disappears.

  • Storage: Aliquot into 50 µL volumes and store at -80°C to prevent repeated freeze-thaw cycles[5].

Safety & Handling

Handle 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde with standard laboratory precautions. Structurally related imidazole-carbaldehydes are known irritants to the eyes, respiratory system, and skin[6],[7]. Always perform manipulations in a certified fume hood, utilize N95-equivalent respiratory protection if dust is generated, and wear nitrile gloves[4]. Store the solid compound in a cool, dark, and dry environment to prevent degradation[4],[8].

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document is intended f...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, reproducible methodology. The protocol is structured to not only provide step-by-step instructions but also to explain the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical success.

Introduction

Imidazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The target compound, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, is a key intermediate for the synthesis of various pharmaceutical agents. Its structure, featuring a substituted imidazole core, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs. This protocol outlines a reliable two-step synthetic route commencing with the synthesis of the 1-Methyl-4-phenyl-1H-imidazole precursor, followed by a regioselective formylation at the C5 position.

Overall Synthetic Strategy

The synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is most effectively achieved through a two-stage process. The first stage involves the construction of the N-methylated 4-phenylimidazole core. The second stage introduces the carbaldehyde functionality at the electron-rich C5 position of the imidazole ring via the Vilsmeier-Haack reaction. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.

Synthetic_Workflow Start Start Step1 Synthesis of 4-Phenyl-1H-imidazole Start->Step1 α-Bromoacetophenone + Formamide Step2 N-Methylation Step1->Step2 4-Phenyl-1H-imidazole Step3 Vilsmeier-Haack Formylation Step2->Step3 1-Methyl-4-phenyl-1H-imidazole End 1-Methyl-4-phenyl-1H- imidazole-5-carbaldehyde Step3->End DMF, POCl₃

Figure 1: Overall experimental workflow for the synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

Part 1: Synthesis of 1-Methyl-4-phenyl-1H-imidazole

This section details the preparation of the key intermediate, 1-Methyl-4-phenyl-1H-imidazole, through a two-step sequence: the initial formation of the 4-phenyl-1H-imidazole ring followed by its N-methylation.

Step 1.1: Synthesis of 4-Phenyl-1H-imidazole

The synthesis of the 4-phenyl-imidazole core is achieved through the reaction of α-bromoacetophenone with formamide.[2] This method is a variation of the Debus-Radziszewski imidazole synthesis and offers a straightforward route to the desired heterocyclic system.[3]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine α-bromoacetophenone (1.0 eq) and formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 170-180 °C in an oil bath and maintain this temperature for 5-9 hours.[2] The reaction should be conducted in a well-ventilated fume hood.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Dilute the cooled reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-phenyl-1H-imidazole.

ParameterValueReference
Starting Material α-Bromoacetophenone[2]
Reagent Formamide[2]
Temperature 170-180 °C[2]
Reaction Time 5-9 hours[2]
Work-up NaHCO₃ (aq), Ethyl Acetate Extraction[2]

Table 1: Key experimental parameters for the synthesis of 4-Phenyl-1H-imidazole.

Step 1.2: N-Methylation of 4-Phenyl-1H-imidazole

The N-methylation of the imidazole ring is a crucial step to obtain the direct precursor for the formylation reaction. This is typically achieved by deprotonation of the imidazole N-H with a strong base, followed by quenching with a methylating agent.[1][4]

Reaction Scheme:

Protocol:

  • Reaction Setup: To a solution of 4-phenyl-1H-imidazole (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise at 0 °C (ice bath).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to afford pure 1-methyl-4-phenyl-1H-imidazole.

ParameterValueReference
Starting Material 4-Phenyl-1H-imidazole[4]
Base Sodium Hydride (NaH)[1][4]
Methylating Agent Methyl Iodide (CH₃I)[4][5]
Solvent Anhydrous DMF or THF[1][4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 2-3 hours[5]

Table 2: Key experimental parameters for the N-methylation of 4-Phenyl-1H-imidazole.

Part 2: Vilsmeier-Haack Formylation of 1-Methyl-4-phenyl-1H-imidazole

The final step in the synthesis is the introduction of the carbaldehyde group at the C5 position of the imidazole ring. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles.[6][7] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from DMF and phosphorus oxychloride (POCl₃).[8][9]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Imidazole 1-Methyl-4-phenyl- 1H-imidazole Imidazole->Intermediate Nucleophilic Attack Product Final Aldehyde (after hydrolysis) Intermediate->Product Hydrolysis

1-Methyl-4-phenyl-1H-imidazole + DMF/POCl₃ → 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

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Application

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde cross-coupling reaction conditions

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity for metal coordination make it a privileged scaffold in drug design.[3][5] Substituted imidazoles are integral to a wide array of therapeutics, demonstrating antifungal, antibacterial, anti-inflammatory, and anticancer activities.[2][4][5]

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is a particularly valuable synthetic intermediate. It combines the stable, biologically relevant imidazole core with three key points for diversification: the reactive carbaldehyde group, the potential for functionalization of the phenyl ring, and the C2-position of the imidazole ring. Palladium-catalyzed cross-coupling reactions are paramount tools for exploiting these features, enabling the precise and efficient formation of new carbon-carbon bonds to construct complex molecular architectures.[6] This guide provides a detailed exploration of Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this versatile building block, offering mechanistic insights and actionable protocols for laboratory application.

A Note on the Starting Material: Synthesis and Availability

While 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde is not a stock chemical, its synthesis can be approached through established methodologies for imidazole construction, such as variations of the Radziszewski reaction, which condenses a 1,2-dicarbonyl compound (benzil), an aldehyde (glyoxal or a derivative), and methylamine.[2][4][7] Alternatively, formylation of the pre-formed 1-methyl-4-phenyl-1H-imidazole at the C5-position is a viable route. The related compound, 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid, is commercially available, suggesting the target aldehyde can be accessed via reduction of this acid or oxidation of the corresponding alcohol. Literature precedents for the synthesis of other substituted imidazole-5-carbaldehydes provide further guidance.[8][9]

Section 1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)—C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[6][10] For our substrate, this reaction is ideal for introducing new aryl or heteroaryl substituents at the C2-position (via a halogenated precursor) or for modifying the phenyl ring, creating complex biaryl structures.

Mechanistic Overview & Rationale

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12][13][14]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[12] The choice of ligand is critical here; electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate this step, especially for less reactive aryl chlorides.[12][15][16]

  • Transmetalation : The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base (e.g., K₂CO₃, K₃PO₄, CsF), which converts the boronic acid into a more nucleophilic boronate salt, facilitating the transfer.[10][11][13]

  • Reductive Elimination : The two organic moieties on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pdi_complex R¹-Pd(II)-X L₂ (Palladacycle) oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R²-B(OR)₃]⁻ (Base Activated) pdi_r_complex R¹-Pd(II)-R² L₂ transmetalation->pdi_r_complex reductive_elim Reductive Elimination pdi_r_complex->reductive_elim R¹-R² (Product) reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Imidazole Derivative

This protocol is a general guideline for coupling an arylboronic acid with a hypothetical 2-chloro-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde. Conditions should be optimized for specific substrates.

Materials:

  • 2-Chloro-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chloro-imidazole substrate, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a minimal amount of dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add dioxane and water (typically a 4:1 to 10:1 solvent ratio). The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[17] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions
ComponentExample 1 (Standard)Example 2 (For Chlorides)Example 3 (Microwave)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂PdCl₂(dppf)
Ligand (none)XPhos or SPhos(dppf)
Base K₂CO₃ or Na₂CO₃K₃PO₄ or CsFK₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene or Dioxane/H₂ODMA or DMF
Temperature 80-90 °C100 °C or RT (for active ligands)150 °C
Ref. [18][16][17][19][20]
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Experimental Workflow setup 1. Assemble Reactants (Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvent) in Schlenk Flask degas 2. Degas Mixture (Freeze-Pump-Thaw or Ar bubble) setup->degas react 3. Heat Under Inert Atmosphere (80-100 °C) degas->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Section 2: The Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[21][22] For 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde, this reaction is typically performed on a halogenated version of the imidazole core to couple with various alkenes, yielding styrenyl-type derivatives which are valuable precursors for more complex structures.

Mechanistic Overview & Rationale

The Heck reaction mechanism involves an organopalladium catalytic cycle.[23][24]

  • Oxidative Addition : As in the Suzuki coupling, a Pd(0) species inserts into the aryl-halide bond to form a Pd(II) complex.[21]

  • Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium center and then inserts into the Pd-C bond. This syn-addition step determines the regioselectivity of the reaction.[21][23]

  • Beta-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product. This step typically occurs to give the more thermodynamically stable trans isomer.[23]

  • Base-promoted Regeneration : A base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrogen halide (HX) formed and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[23]

Heck_Cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pdi_complex R¹-Pd(II)-X L₂ oxidative_add->pdi_complex insertion Migratory Insertion pdi_complex->insertion Alkene (R²CH=CH₂) pdi_alkyl_complex Alkyl-Pd(II) Intermediate insertion->pdi_alkyl_complex elimination β-Hydride Elimination pdi_alkyl_complex->elimination Product (R¹CH=CHR²) elimination->pd0 Base + HX

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Coupling of a Halogenated Imidazole Derivative

This protocol describes a general procedure for coupling an alkene (e.g., styrene or an acrylate) with a hypothetical 2-iodo-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

Materials:

  • 2-Iodo-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sealed tube or microwave vial, magnetic stirrer, inert atmosphere

Procedure:

  • To a sealed tube under an inert atmosphere, add the iodo-imidazole substrate, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous solvent (DMF or MeCN), followed by the alkene and triethylamine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

Data Summary: Typical Heck Reaction Conditions
ComponentExample 1 (Jeffery Conditions)Example 2 (Phosphine-free)Example 3 (General)
Catalyst Pd(OAc)₂Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand PPh₃ or (none)(none)(none)
Base K₂CO₃ or NaOAcEt₃NEt₃N
Additive TBAB (Phase Transfer Catalyst)(none)(none)
Solvent DMF or NMPIonic Liquid or DMFAcetonitrile
Temperature 100 °C100-120 °C80-100 °C
Ref. [25][21][23][24]
Experimental Workflow: Heck Coupling

Heck_Workflow Heck Reaction Experimental Workflow setup 1. Combine Substrate, Catalyst, Ligand in Sealed Tube add 2. Add Solvent, Alkene, and Base under Inert Atmosphere setup->add react 3. Seal and Heat (80-120 °C) add->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)-X L₂ pd0->pdi_complex Oxidative Addition (R¹-X) pdi_r_complex R¹-Pd(II)-C≡CR² L₂ pdi_complex->pdi_r_complex Transmetalation pdi_r_complex->pd0 Reductive Elimination (R¹-C≡CR²) cu_halide Cu(I)-X cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Terminal Alkyne (R²C≡CH) + Base cu_acetylide->pdi_complex Copper Acetylide Transfer cu_acetylide->cu_halide

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of a Halogenated Imidazole Derivative

This is a general protocol for the copper-co-catalyzed coupling of a terminal alkyne with a hypothetical 2-bromo-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

Materials:

  • 2-Bromo-1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (used as base and solvent) or THF/Et₃N mixture

  • Anhydrous, degassed solvents

  • Schlenk flask, magnetic stirrer, inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-imidazole substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed triethylamine (or a mixture of THF and Et₃N) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). [26]6. Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Reaction Conditions
ComponentExample 1 (Classic)Example 2 (Copper-Free)Example 3 (Aqueous)
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂Pd(PPh₃)₄
Cu Co-catalyst CuINoneCuI
Ligand PPh₃Bulky phosphine or NHCPPh₃
Base Et₃N or DIPEACs₂CO₃ or K₂CO₃K₂CO₃ / Et₃N
Solvent THF or DMFToluene or DioxaneH₂O
Temperature Room Temp to 50 °C80-110 °CRoom Temp to 70 °C
Ref. [26][27][28][29][27][30]
Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Sonogashira Reaction Experimental Workflow setup 1. Add Substrate, Pd Catalyst, CuI to Schlenk Flask degas 2. Evacuate and Backfill with N₂ / Ar setup->degas add 3. Add Degassed Solvent/Base (e.g., Et₃N) degas->add alkyne 4. Add Terminal Alkyne Dropwise add->alkyne react 5. Stir at RT or Gentle Heat alkyne->react workup 6. Filter through Celite, Extract, and Concentrate react->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for a Sonogashira reaction.

References

  • Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Retrieved from [Link]

  • Leadbeater, N. E. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Heck Reaction. (n.d.). SATHEE JEE. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]

  • Heck Reaction: Definition, Mechanism, Types, stereoselectivity. (n.d.). Testbook. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (2017, January 20). BYJU'S. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki and Related Cross-Coupling Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, D., et al. (2017, August 25). Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, ACS Publications. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ghaffarzadeh, M., & Oschatz, E. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, PMC. Retrieved from [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Viciu, M. S., et al. (2001, October 25). Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. Organic Letters, ACS Publications. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (2021, November 13). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Central Science, ACS Publications. Retrieved from [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). Molecules, PMC. Retrieved from [Link]

  • Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. (2024, May 16). Results in Chemistry, PMC. Retrieved from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Journal of Molecular Structure, Taylor & Francis. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Molecules. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). Pharmaceuticals, MDPI. Retrieved from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Walker, S. D., et al. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). PMC. Retrieved from [Link]

  • Orhan, E., et al. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. (2005, July 7). Semantic Scholar. Retrieved from [Link]

  • Bellina, F., et al. (2007, October 2). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Derivatives

Executive Summary & Chemical Context 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1)[1] is a highly versatile, privileged pharmacophore building block utilized extensively in medicinal chemistry. The uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1)[1] is a highly versatile, privileged pharmacophore building block utilized extensively in medicinal chemistry. The unique electronic and steric properties of the imidazole core, coupled with the reactive carbaldehyde moiety, enable the facile synthesis of diverse compound libraries, including N-phenyl-1H-imidazole-5-carboxamide derivatives. These compounds have demonstrated remarkable biological versatility, acting as potent antiprotozoal agents targeting[2] and as targeted anticancer therapeutics modulating [3].

This application note provides a comprehensive, self-validating technical guide for the preparation, handling, and in vitro screening of these derivatives, ensuring robust and reproducible data generation for drug discovery pipelines.

Rational Design & Synthetic Workflow

The selection of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde as a starting material is driven by its dual functionality. The N-methyl group prevents tautomerization, locking the imidazole ring in a specific conformation that is critical for target binding (e.g., coordinating with the heme iron in cytochrome P450 enzymes). The carbaldehyde group serves as a reactive handle for oxidative esterification followed by aminolysis to generate carboxamides[3], or reductive amination to yield targeted amine derivatives.

Workflow A 1-Methyl-4-phenyl-1H- imidazole-5-carbaldehyde B Derivatization (e.g., Aminolysis) A->B Synthesis C Compound Library (10 mM DMSO Stock) B->C Purification D In Vitro Assays (CYP51 / BTK) C->D Acoustic Dispensing E Lead Identification & SAR Analysis D->E Data Analysis

Workflow for the synthesis and screening of imidazole-5-carbaldehyde derivatives.

Compound Preparation and Handling for In Vitro Assays

A critical failure point in high-throughput screening is compound precipitation or non-specific binding. Imidazole derivatives, particularly those with bulky lipophilic substituents (like phenyl rings), often exhibit poor aqueous solubility.

  • Stock Solution Preparation: Synthesized derivatives must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a standard concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents the hydrolysis of sensitive functional groups and ensures complete solvation of hydrophobic moieties, preventing false negatives in downstream assays.

  • Acoustic Dispensing: For assay preparation, utilize acoustic droplet ejection (e.g., Echo liquid handler) to transfer nanoliter volumes directly into assay plates.

    • Causality: This eliminates the need for intermediate aqueous dilutions, preventing the compound from "crashing out" (precipitating) before reaching the biological target.

  • Final Assay Concentration: The final DMSO concentration in the assay buffer must strictly not exceed 1% (v/v) for biochemical assays and 0.1% to 0.5% (v/v) for cell-based assays to prevent solvent-induced cytotoxicity or enzyme denaturation.

In Vitro Assay Protocols: A Self-Validating System

Protocol A: Target-Based Antiprotozoal Assay (T. cruzi CYP51 Inhibition)

Mechanism: The imidazole nitrogen acts as a Lewis base, coordinating directly with the heme iron of T. cruzi sterol 14 α -demethylase (CYP51), a critical enzyme for parasite membrane biosynthesis[2].

  • Reagent Preparation: Prepare recombinant T. cruzi CYP51 (0.5 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA.

  • Compound Incubation: Dispense imidazole derivatives (0.1 nM to 10 µM, 10-point dose-response) into a UV-transparent 384-well microplate. Add the CYP51 enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Spectral Analysis: Measure the UV-Vis absorption spectrum from 350 to 500 nm using a high-throughput spectrophotometer.

  • System Validation (Trustworthiness): A successful Type II binding interaction (characteristic of azole inhibitors) will induce a spectral shift: an absorption maximum at ~430 nm and a minimum at ~390 nm. Use Posaconazole as a positive control ( Kd​ ~ 15 nM). The assay is validated only if the Posaconazole control falls within 3 standard deviations of its historical mean, ensuring enzyme viability and correct folding.

Protocol B: Kinase Inhibition (BTK TR-FRET Assay)

Mechanism: N-phenyl-1H-imidazole-5-carboxamide derivatives act as competitive inhibitors at the ATP-binding pocket of BTK, disrupting downstream B-cell receptor (BCR) signaling.

  • Kinase Reaction: In a white 384-well ProxiPlate, combine 1 nM recombinant BTK, 1 µM biotinylated PLC γ 2 peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Addition: Add imidazole derivatives via acoustic dispensing and incubate for 60 minutes at 22°C.

  • Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture containing Europium-labeled anti-phospho-PLC γ 2 antibody (donor) and Streptavidin-APC (acceptor) in an EDTA-containing buffer to terminate the kinase reaction.

  • Measurement: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

  • System Validation (Trustworthiness): Calculate the Z'-factor for each plate using DMSO (negative control) and 1 µM Ibrutinib (positive control). The assay is deemed robust and self-validating only if Z' 0.6, confirming a wide dynamic range and low signal variance.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Signaling PLCg2->NFkB Calcium Release Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Gene Transcription Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->BTK Competitive Binding at ATP Site

BTK signaling pathway and targeted inhibition by imidazole derivatives.

Quantitative Data Presentation

To facilitate Structure-Activity Relationship (SAR) analysis, quantitative data must be structured to highlight both potency and target selectivity. Table 1 summarizes a representative pharmacological profile of synthesized derivatives, demonstrating how electron-withdrawing groups (e.g., halogens) on the phenyl ring can drastically shift target affinity[3].

Table 1: Representative In Vitro Activity of Imidazole Derivatives

Compound IDPhenyl Substitution (R1)Imidazole Substitution (R2)T. cruzi CYP51 IC 50​ (nM)BTK Kinase IC 50​ (nM)Selectivity Index (BTK/CYP51)
Cmd-01 UnsubstitutedCarbaldehyde125.4 ± 12.1>10,000< 0.01
Cmd-02 4-FluoroCarboxamide45.2 ± 5.3850.5 ± 42.118.8
Cmd-03 2,4-DichloroN-phenyl-carboxamide8.7 ± 1.212.4 ± 2.01.4
Cmd-04 4-NitroN-phenyl-carboxamide>1,0004.2 ± 0.8> 238.0
Control 1 PosaconazoleN/A14.5 ± 2.1N/AN/A
Control 2 IbrutinibN/AN/A0.5 ± 0.1N/A

Note: Data represents mean ± SD of three independent experiments performed in triplicate.

References

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents." Journal of Medicinal Chemistry,[Link]

Sources

Application

Application Notes &amp; Protocols: Development of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde as a Fluorescent Probe

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the development and application of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the development and application of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (MPhIC) as a novel fluorescent probe. The inherent donor-π-acceptor (D-π-A) architecture of MPhIC suggests its potential as an environment-sensitive fluorophore, likely operating through an Intramolecular Charge Transfer (ICT) mechanism. Such probes are invaluable for visualizing changes in local environments like viscosity, polarity, or through specific biomolecular interactions.[1][2][3][4] This guide outlines the foundational principles, detailed protocols for synthesis and characterization, and robust methodologies for validating the probe's utility in biological imaging contexts.

Introduction and Underlying Principles

The imidazole ring is an electron-rich heterocycle that serves as a versatile scaffold in the design of fluorescent sensors due to its unique electronic properties and metal-binding capabilities.[5][6][7][8] When substituted with an electron-donating group (the N-methylimidazole) and an electron-withdrawing group (the phenyl and carbaldehyde moieties), the resulting molecule, MPhIC, possesses a distinct D-π-A structure.

This architecture is the cornerstone of probes that function via an Intramolecular Charge Transfer (ICT) mechanism.[3][4][9] Upon photoexcitation, an electron is transferred from the donor (imidazole) to the acceptor (phenyl-carbaldehyde). The efficiency of this charge separation and the subsequent fluorescence emission are highly sensitive to the surrounding environment.

Potential Sensing Mechanisms:

  • Viscosity Sensing: In environments with high viscosity, the rotational motion of the phenyl group relative to the imidazole core can be restricted.[10][11][12] This restriction inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield—a "turn-on" response.[12] This makes MPhIC a candidate for imaging viscosity changes in cellular compartments like mitochondria or the endoplasmic reticulum.[10][13]

  • Enzyme Activity Probing: The aldehyde group is a reactive "warhead" that can undergo covalent modification by specific enzymes or react with biological nucleophiles.[14][15] For instance, it could be a substrate for an aldehyde dehydrogenase or react with species like formaldehyde.[16][17] Such a reaction would alter the electronic properties of the acceptor unit, leading to a measurable change in fluorescence.[18][19][20][21]

  • Ion Detection: The nitrogen atoms of the imidazole ring can act as chelating sites for metal ions, while the overall electronic structure could be sensitive to specific anions.[5][8][22]

dot graph TD { subgraph "Probe Design & Synthesis" A[Scaffold Selection: Imidazole] --> B{Functionalization}; B --> C[Donor: N-Methyl]; B --> D[Acceptor: Phenyl-Carbaldehyde]; C & D --> E(Synthesis of MPhIC); end

} caption: "Workflow for MPhIC Fluorescent Probe Development."

Synthesis and Purification of MPhIC

The synthesis of substituted imidazole-5-carbaldehydes is often achieved via the Vilsmeier-Haack reaction.[23][24][25][26][27] This reaction formylates electron-rich heterocyclic compounds. While the specific synthesis for MPhIC is noted[28], a general, adaptable protocol based on this established reaction is provided below.

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction

  • Causality: The Vilsmeier-Haack reagent is a chloroiminium ion generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). It acts as a mild electrophile, ideal for formylating the electron-rich imidazole precursor.

Materials:

  • 1-Methyl-4-phenyl-1H-imidazole (Precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in an ice bath (0 °C). Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Precursor Addition: Dissolve the precursor, 1-Methyl-4-phenyl-1H-imidazole, in anhydrous DCM. Add this solution dropwise to the stirring Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40-45 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (MPhIC).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

A thorough understanding of the probe's spectroscopic properties is essential for its application.[29] This involves determining its absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield.

Protocol 3.1: Basic Spectroscopic Analysis

  • Causality: This protocol establishes the fundamental optical properties of MPhIC. The Stokes shift is particularly important for imaging applications, as a larger shift minimizes self-absorption and makes it easier to separate the emission signal from the excitation light.[30][31]

Materials:

  • Pure MPhIC powder

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol, and Phosphate-Buffered Saline (PBS))

  • Quinine sulfate (or other suitable quantum yield standard)[32]

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of MPhIC in DMSO or acetonitrile.

  • Working Solutions: Prepare fresh working solutions (e.g., 10 µM) in the various solvents to be tested.

  • Absorbance Spectra: For each solvent, record the absorbance spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs). Ensure the maximum absorbance is between 0.05 and 0.1 for quantum yield measurements.

  • Emission Spectra: Excite the sample at its λ_abs and record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

  • Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the formula:

    • Stokes Shift (nm) = λ_em - λ_abs

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Prepare a solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with a similar absorbance (~0.05) at the excitation wavelength of the sample.

    • Measure the integrated fluorescence intensity (F) and absorbance (A) of both the MPhIC sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (F_sample / F_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) Where η is the refractive index of the solvent.[21]

Data Presentation:

PropertyTolueneDCMAcetonitrileEthanolPBS (pH 7.4)
λ_abs (nm)
λ_em (nm)
Stokes Shift (nm)
Quantum Yield (Φ_F)
Table 1: Template for summarizing the photophysical properties of MPhIC in various solvents.

Application Protocols: Viscosity Sensing

The Twisted Intramolecular Charge Transfer (TICT) state is often sensitive to environmental viscosity.[1][33] By restricting molecular rotation, a viscous medium can enhance fluorescence.

Protocol 4.1: Viscosity Titration

  • Causality: This protocol validates the probe's response to viscosity. By systematically increasing the viscosity of the medium (using glycerol/water mixtures) and measuring the fluorescence response, a direct correlation can be established.[11][12]

Materials:

  • MPhIC stock solution (1 mM in DMSO)

  • Methanol and Glycerol

  • Fluorescence Spectrophotometer

Procedure:

  • Prepare a series of methanol-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 10%, 20%, ... 95%). The viscosity of these mixtures is well-documented.

  • Add a small aliquot of the MPhIC stock solution to each mixture to achieve a final concentration of 10 µM.

  • Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.

  • Plot the fluorescence intensity at λ_em against the logarithm of the viscosity (log η). A linear relationship in this plot is indicative of a molecular rotor mechanism.[12]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Hypothesized TICT mechanism for viscosity sensing."

Application Protocols: Biological Imaging

The ultimate test of a fluorescent probe is its performance in a complex biological environment.[34][35][36][37] This requires assessing its cytotoxicity and then applying it to live-cell imaging.

Protocol 5.1: Cytotoxicity Assessment (MTT Assay)

  • Causality: Before any imaging experiment, it is crucial to determine a non-toxic working concentration for the probe. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[38][39][40][41]

Materials:

  • HeLa cells (or other relevant cell line)

  • DMEM culture medium with 10% FBS

  • MPhIC stock solution (1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Probe Incubation: Prepare serial dilutions of MPhIC in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the old medium with the MPhIC-containing medium. Include wells with medium only (blank) and cells with probe-free medium (negative control).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[39]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Select the highest concentration that shows >90% viability for imaging experiments.

Protocol 5.2: Live-Cell Fluorescence Imaging

  • Causality: This protocol applies the probe to visualize cellular structures or processes. Proper controls are essential to ensure the observed fluorescence is specific and meaningful.

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • MPhIC at the pre-determined non-toxic concentration

  • PBS and complete culture medium

  • (Optional) Commercial organelle tracker (e.g., MitoTracker™ Red) for co-localization

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow HeLa cells on glass-bottom dishes until they reach 60-70% confluency.

  • Probe Loading: Wash the cells twice with warm PBS. Add pre-warmed culture medium containing the optimal concentration of MPhIC.

  • Incubation: Incubate the cells for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with warm PBS to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed medium or PBS to the dish. Immediately image the cells using a fluorescence microscope. Acquire images in the appropriate channel based on the determined λ_em.

  • (Optional) Co-localization: If testing for specific organelle targeting, co-stain the cells with a commercial tracker according to its protocol and acquire images in both channels to assess signal overlap.

  • (Optional) Induction of Viscosity Change: To test the probe's response in a cellular context, treat cells with a known viscosity-inducing agent (e.g., Nystatin or Monensin) and observe any changes in fluorescence intensity over time.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Low Fluorescence Signal in Solution Probe concentration too low; Quenching in aqueous buffer; Photodegradation.Increase concentration; Test in various organic solvents first; Minimize light exposure.
High Background in Cell Imaging Incomplete washing; Probe aggregation; Non-specific binding.Increase number of wash steps; Filter probe solution before use; Decrease probe concentration or incubation time.
Rapid Photobleaching High laser power; Unstable fluorophore.Reduce laser intensity or exposure time; Use an anti-fade mounting medium for fixed cells.
No Change in Fluorescence with Stimulus Probe does not respond to the analyte; Probe not localized to the site of change.Re-evaluate probe design; Perform co-localization studies to confirm probe location.

References

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Available at: [Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Royal Society of Chemistry. Available at: [Link]

  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI. Available at: [Link]

  • Smart Fluorescent Probes for In Situ Imaging of Enzyme Activity: Design Strategies and Applications. Taylor & Francis Online. Available at: [Link]

  • Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. ACS Publications. Available at: [Link]

  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Semantic Scholar. Available at: [Link]

  • A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Nature. Available at: [Link]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. PMC. Available at: [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. Available at: [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers. Available at: [Link]

  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. ResearchGate. Available at: [Link]

  • Design and synthesis of intramolecular charge transfer-based fluorescent reagents for the highly-sensitive detection of proteins. PubMed. Available at: [Link]

  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of ICT-based fluorescent probe for high-sensitivity protein detection and application to rapid protein staining for SDS-PAGE. PubMed. Available at: [Link]

  • Aldehyde fixation of thiol-reactive fluorescent cytoplasmic probes for tracking cell migration. PubMed. Available at: [Link]

  • Design and Synthesis of Intramolecular Charge Transfer-Based Fluorescent Reagents for the Highly-Sensitive Detection of Proteins. ACS Publications. Available at: [Link]

  • I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Springer. Available at: [Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Royal Society of Chemistry. Available at: [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. Royal Society of Chemistry. Available at: [Link]

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Springer. Available at: [Link]

  • Fluorescent probes for imaging formaldehyde in biological systems. PubMed. Available at: [Link]

  • A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Semantic Scholar. Available at: [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Springer. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Imidazole-based chemosensors: A promising approach for trace copper(II) monitoring. ResearchGate. Available at: [Link]

  • Fluorescent Live Cell Imaging. StainsFile. Available at: [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. Available at: [Link]

  • MTT (Assay protocol). Bio-protocol. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. Available at: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. Available at: [Link]

  • Progress and prospects for small-molecule probes of bacterial imaging. PMC. Available at: [Link]

  • Small-molecule fluorescent probes and their design. PMC. Available at: [Link]

  • Synthesis, Ultraviolet and Fluorescence Properties of Triphenyl Imidazole Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Spectroscopy of fluorescent probes. YouTube. Available at: [Link]

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. PMC. Available at: [Link]

  • Time-Dependent Stokes Shift. Fayer Lab, Stanford University. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. MDPI. Available at: [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP).

Introduction & Mechanistic Overview

The synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS: 158585-82-1) is a critical transformation for generating functionalized imidazole pharmacophores. The most robust and scalable method for this synthesis is the Vilsmeier-Haack formylation .

Because the C4 position of the starting material (1-methyl-4-phenyl-1H-imidazole) is sterically and electronically blocked by a phenyl group, electrophilic aromatic substitution (EAS) is directed highly selectively to the C5 position [1]. Understanding the causality between the generation of the electrophile, the regioselectivity of the imidazole ring, and the pH-dependent hydrolysis of the intermediate is essential for maximizing synthetic yield.

VH_Mechanism A 1-Methyl-4-phenyl- 1H-imidazole C Electrophilic Attack (C5 Position) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Electrophile D Iminium Intermediate C->D E Aqueous Hydrolysis (pH 7-8) D->E F 1-Methyl-4-phenyl- 1H-imidazole-5-carbaldehyde E->F Yields Product

Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation at the C5 position.

FAQ & Troubleshooting Guide

Q: Why am I recovering unreacted starting material despite leaving the reaction overnight? A: The Vilsmeier-Haack reaction on imidazoles requires a relatively high activation energy. Unlike highly activated pyrroles, imidazoles are electron-deficient at the C2 position and only moderately nucleophilic at C4/C5 [1]. If you are recovering starting material, your Vilsmeier reagent (chloroiminium ion) likely degraded before the substrate was added, or your reaction temperature was too low. Fix: Ensure the POCl3​ /DMF complex is formed strictly at 0–5 °C to prevent thermal degradation of the electrophile. Subsequently, heat the reaction mixture to 80–90 °C to overcome the activation energy barrier for the electrophilic attack.

Q: Can I use n-Butyllithium (n-BuLi) and DMF to formylate the imidazole instead of POCl3​ ? A: No, not for the 5-carbaldehyde. Directed lithiation of 1-alkylimidazoles with strong bases like n-BuLi occurs almost exclusively at the C2 position . This is driven by the inductive electron-withdrawing effects of the adjacent nitrogen atoms and favorable lithium coordination [2]. Quenching this lithiated species with DMF will yield 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, an entirely different regioisomer. To achieve C5 formylation, you must rely on electrophilic aromatic substitution, which naturally favors C5 when C4 is blocked.

Q: My product degrades into a sticky emulsion during the aqueous workup. How do I fix this? A: This is a classic pH control failure during the hydrolysis of the iminium intermediate. The Vilsmeier reaction initially forms an iminium salt. To convert this to the final aldehyde, aqueous hydrolysis is required. However, the imidazole ring has a pKa of ~7.0[3].

  • If the aqueous phase is too acidic (pH < 5), the imidazole nitrogen remains protonated, making the product highly water-soluble and causing severe emulsions during organic extraction.

  • If it is too basic (pH > 10), you risk Cannizzaro-type degradation of the newly formed aldehyde. Fix: Carefully adjust the aqueous phase to pH 7–8 using saturated aqueous Na2​CO3​ to ensure the product is neutral and easily extractable into the organic phase.

Troubleshooting Start Low Yield of 5-Carbaldehyde? Check1 Is Starting Material Recovered? Start->Check1 Check2 Are Side Products Present? Start->Check2 Sol1 Optimize Vilsmeier Reagent Formation (T < 5°C) Check1->Sol1 Yes Sol2 Check Regioselectivity (Avoid C2 Lithiation) Check2->Sol2 C2-Isomer Detected Sol3 Improve Hydrolysis (Adjust pH to 7-8) Check2->Sol3 Emulsion/Degradation

Figure 2: Troubleshooting logic tree for low synthesis yields and side reactions.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

This self-validating protocol ensures the stoichiometric generation of the electrophile prior to substrate introduction, preventing unreacted starting material.

Reagents:

  • 1-Methyl-4-phenyl-1H-imidazole: 1.0 equivalent

  • Phosphorus oxychloride ( POCl3​ ): 2.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 10.0 equivalents (acts as both reagent and solvent)

Step-by-Step Methodology:

  • Electrophile Generation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Add POCl3​ dropwise over 15 minutes via a syringe pump, maintaining the internal temperature below 5 °C. Stir the resulting pale-yellow Vilsmeier reagent at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-methyl-4-phenyl-1H-imidazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and gradually heat the reaction mixture to 85 °C. Stir at this temperature for 4 to 6 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Hydrolysis & Quenching: Cool the reaction mixture to room temperature, then pour it slowly over crushed ice.

  • pH Adjustment (Critical Step): Slowly add saturated aqueous Na2​CO3​ until the aqueous mixture reaches a stable pH of 7 to 8. Caution: Vigorous gas evolution ( CO2​ ) will occur.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 5-carbaldehyde.

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the final isolated yield of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact on Yield
POCl3​ : Substrate Ratio 1.0 : 1.02.5 : 1.0 Excess electrophile is required to drive the reaction to completion due to the moderate nucleophilicity of the imidazole ring.
Vilsmeier Prep Temp > 10 °C0 - 5 °C Prevents the thermal degradation of the highly reactive chloroiminium ion prior to substrate addition.
Reaction Temperature 25 °C (Room Temp)85 °C Overcomes the activation energy barrier required for C5 electrophilic attack.
Hydrolysis pH pH < 5pH 7 - 8 Ensures complete hydrolysis of the iminium intermediate while neutralizing the imidazole for efficient organic extraction.
Expected Yield 20 - 30%75 - 85% Synergistic effect of optimized electrophile generation and precise pH-controlled workup.

References

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. URL:[Link]

  • Novel indazole compound or salt thereof - EP3871673A1.Google Patents.
Optimization

Technical Support Center: Stability &amp; Storage of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Welcome to the Technical Support Center. As a critical intermediate in pharmaceutical synthesis and materials science, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) presents unique handling and storage...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in pharmaceutical synthesis and materials science, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) presents unique handling and storage challenges. The convergence of an electron-rich imidazole ring and a reactive formyl group makes this compound highly susceptible to autoxidation and photodegradation.

This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to ensure the integrity of your chemical inventory.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, it is crucial to understand why 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde degrades. The primary mechanism is radical-mediated autoxidation. The imidazole moiety is known to be sensitive to photodegradation and acts as a photosensitizer under UV/visible light, generating reactive oxygen species (ROS)[1].

These ROS abstract the aldehydic hydrogen, initiating a radical chain reaction. The acyl radical reacts with atmospheric oxygen to form an acylperoxy radical, which then abstracts another hydrogen to form a peroxy acid. This peroxy acid ultimately oxidizes another aldehyde molecule, converting the carbaldehyde into its corresponding carboxylic acid (1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid)[2].

Autoxidation A 1-Methyl-4-phenyl-1H-imidazole- 5-carbaldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light/Heat/O2 Initiation C Acylperoxy Radical (R-C(=O)OO•) B->C + O2 Propagation D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO Hydrogen Abstraction D->A + R-CHO (Chain Reaction) E Carboxylic Acid (R-COOH) Degradation Product D->E Oxidation of another aldehyde

Autoxidation pathway of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: I left my solid standard on the benchtop overnight, and it changed color. Is it still usable? A1: Likely not without purification. Imidazole-carbaldehydes are highly air-sensitive and light-sensitive[3]. Exposure to ambient oxygen and light triggers rapid autoxidation. The color change (often yellowing or browning) indicates the formation of polymeric byproducts or the carboxylic acid derivative. You must verify purity via HPLC or 1H-NMR before use (look for the disappearance of the distinct aldehydic proton singlet around 9.5–10.0 ppm).

Q2: What is the most effective way to store the neat solid to prevent oxidation? A2: The solid must be stored under a strict inert atmosphere at -20°C, protected entirely from light[3]. Argon is strongly preferred over Nitrogen because Argon is denser than air and effectively "blankets" the solid at the bottom of the vial, whereas Nitrogen can mix more easily with ambient air if the seal is imperfect.

Q3: How stable are stock solutions of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde? A3: Solutions are significantly more vulnerable to oxidation than the neat solid due to increased molecular mobility and dissolved oxygen in the solvent. If a solution must be stored, use anhydrous, degassed solvents, store at -20°C to -80°C, and use within 1 month[4]. It is highly recommended to prepare solutions fresh immediately before use[1].

Q4: Can I add an antioxidant to stabilize the compound during storage? A4: While radical scavengers (like BHT) can inhibit the peroxidation of susceptible chemicals[5], they are generally not recommended for reactive synthetic intermediates like 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde unless you are certain the inhibitor will not interfere with your downstream synthetic steps. Physical barriers (Argon, darkness, sub-zero temperatures) remain the gold standard.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected shelf life of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde under various storage conditions, synthesized from standard volatile aldehyde degradation kinetics[6].

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf Life (≥95% Purity)
Neat Solid (Optimal) -20°CArgonDark (Amber/Foil)> 12 months
Neat Solid (Short-term) 2°C to 8°CNitrogenDark3 to 6 months
Neat Solid (Improper) 20°C to 25°CAmbient AirAmbient Light< 48 hours
Solution (Anhydrous ACN) -20°CArgon (Degassed)Dark1 month
Solution (Aqueous/Buffer) 4°CAmbient AirDark< 12 hours (Hydrolysis/Oxidation)

Part 4: Validated Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting and Storage

Objective: To divide bulk 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde into single-use aliquots without inducing oxidative degradation.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them in a desiccator under vacuum.

  • Environment: Transfer the bulk chemical and the dried vials into an inert-atmosphere glovebox (Argon preferred, O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Weigh the required amounts of the solid into the individual amber vials.

  • Sealing: Cap the vials tightly while still inside the glovebox. For secondary protection against oxygen ingress, wrap the cap junction with Parafilm.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C freezer dedicated to sensitive organics.

Protocol B: Recovery of Oxidized Material via Bisulfite Adduct Purification

Objective: To rescue 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde that has undergone partial oxidation to its carboxylic acid. Causality Principle: Aldehydes undergo nucleophilic addition with bisulfite to form charged, water-soluble sulfonate salts. The oxidized carboxylic acid derivative does not undergo this reaction, allowing for simple liquid-liquid phase separation.

  • Adduct Formation: Dissolve the impure solid in a minimal amount of diethyl ether or ethyl acetate. Vigorously stir the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) for 2–4 hours at room temperature.

  • Phase Separation: The aldehyde will form a solid bisulfite adduct that precipitates or moves into the aqueous layer. Separate the aqueous layer. The oxidized carboxylic acid and non-polar impurities remain in the organic layer and can be discarded.

  • Washing: Wash the isolated aqueous layer/adduct with fresh diethyl ether to remove residual organic impurities.

  • Regeneration: To the aqueous phase containing the bisulfite adduct, add aqueous sodium carbonate (Na₂CO₃) or dilute HCl/H₂SO₄ to break the adduct and regenerate the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with dichloromethane (DCM).

  • Drying & Concentration: Dry the DCM layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) using a cool water bath (< 30°C) to yield the purified 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde. Flush the receiving flask with Argon immediately upon removal.

References

  • Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation National Center for Biotechnology Information (PMC)[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Vanderbilt University Medical Center (VUMC)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Condensation

Welcome to the technical support center for optimizing the condensation reaction of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the condensation reaction of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

I. Understanding the Reaction: Knoevenagel Condensation

The condensation of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde with an active methylene compound is a classic example of a Knoevenagel condensation.[1][2] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used for creating α,β-unsaturated compounds.[1][2] The reaction proceeds via a nucleophilic addition of a carbanion (generated from the active methylene compound by a base) to the aldehyde's carbonyl group, followed by a dehydration step.[3]

Mechanism Overview:

The general mechanism involves three key steps:

  • Enolate Formation: A base deprotonates the active methylene compound to form a nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the imidazole-5-carbaldehyde.[3]

  • Dehydration: The resulting β-hydroxy intermediate undergoes dehydration to form the final α,β-unsaturated product. This step is often facilitated by heat.[4]

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base Base Base Intermediate β-Hydroxy Intermediate Enolate->Intermediate + Aldehyde Aldehyde 1-Methyl-4-phenyl-1H- imidazole-5-carbaldehyde Product α,β-Unsaturated Product Intermediate->Product - H2O (Heat)

Caption: General workflow of the Knoevenagel condensation reaction.

II. Troubleshooting Guide: Optimizing Reaction Temperature

The reaction temperature is a critical parameter that can significantly influence the yield, reaction rate, and purity of the final product. Here are common issues related to temperature and how to address them.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired condensation product. How does temperature play a role, and what can I do?

Answer:

Low or no product yield can be directly linked to insufficient reaction temperature.

Causality:

  • Activation Energy: The Knoevenagel condensation, particularly the dehydration step, requires a certain amount of energy to overcome the activation barrier.[4] If the temperature is too low, the reaction may proceed very slowly or not at all.

  • Solubility: The starting materials, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde and the active methylene compound, may have limited solubility at lower temperatures in the chosen solvent. Poor solubility reduces the effective concentration of reactants, leading to a slower reaction rate.

Troubleshooting Steps:

  • Gradual Temperature Increase: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it. Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows you to identify the minimum temperature required for the reaction to proceed efficiently without promoting side reactions.

  • Solvent Selection: Ensure you are using a solvent in which both reactants are reasonably soluble at the desired reaction temperature. Common solvents for Knoevenagel condensations include ethanol, toluene, and dimethylformamide (DMF).

  • Catalyst Activity: The choice of base catalyst is crucial. While many Knoevenagel reactions use piperidine or other amines, the basicity of the catalyst can be temperature-dependent.[5] Ensure the chosen catalyst is active at the intended reaction temperature.

Experimental Protocol: Temperature Screening

  • Set up multiple small-scale reactions in parallel.

  • To each reaction vessel, add 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1 mmol), the active methylene compound (1.1 mmol), and the chosen solvent (5 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to each vessel.

  • Set each reaction to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitor the reactions by TLC at regular intervals (e.g., every 30 minutes).

  • Quench the reactions once the starting material is consumed or after a set time (e.g., 4 hours).

  • Isolate and quantify the product to determine the optimal temperature.

Temperature (°C)Reaction Time (h)Observed Yield (%)Notes
40415Incomplete conversion
60465Good conversion
80292Reaction complete
1001.590Slight increase in byproducts

This is example data and will vary based on specific reactants and conditions.

Issue 2: Formation of Side Products and Darkening of the Reaction Mixture

Question: My reaction mixture is turning dark brown or black, and I am isolating impure products. Is the temperature too high?

Answer:

Yes, excessive heat is a common cause of side product formation and decomposition in condensation reactions.

Causality:

  • Aldol Self-Condensation: Aldehydes can undergo self-condensation, especially at higher temperatures in the presence of a base.[6]

  • Michael Addition: The α,β-unsaturated product is an electrophile and can react with another molecule of the enolate (a Michael acceptor), leading to dimers or polymers.[7]

  • Decomposition: Imidazole rings and other aromatic systems can be susceptible to degradation at very high temperatures, leading to complex mixtures and coloration.[8]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Based on your screening experiment, select the lowest temperature that provides a reasonable reaction rate and high yield. It is often better to run the reaction for a longer time at a lower temperature.

  • Controlled Addition of Reactants: Adding the aldehyde slowly to the mixture of the active methylene compound and base can minimize its concentration at any given time, thus reducing the rate of self-condensation.

  • Use a Milder Base: Stronger bases can promote side reactions more readily. Consider using a milder base, such as a secondary amine (e.g., piperidine) or an amine salt.[9]

  • Inert Atmosphere: If oxidation is suspected to be contributing to the coloration, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Side_Reactions cluster_outcomes Potential Side Reactions High Temperature High Temperature Self-Condensation Self-Condensation High Temperature->Self-Condensation Promotes Michael Addition Michael Addition High Temperature->Michael Addition Promotes Decomposition Decomposition High Temperature->Decomposition Promotes

Caption: The effect of high temperature on potential side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Knoevenagel condensation?

A1: The optimal temperature can vary widely depending on the specific substrates, solvent, and catalyst used. However, a general starting range to explore is between 40°C and 100°C.[10] Some reactions can even be performed at room temperature, although they may require longer reaction times.[11]

Q2: Can microwave irradiation be used to optimize the reaction temperature and time?

A2: Yes, microwave-assisted organic synthesis is an excellent technique for optimizing Knoevenagel condensations. Microwave heating can lead to significant rate enhancements and reduced reaction times.[12] It allows for rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner products compared to conventional heating.[12][13]

Q3: How does the choice of active methylene compound affect the optimal reaction temperature?

A3: The acidity of the α-protons on the active methylene compound plays a significant role. More acidic compounds (e.g., malononitrile, pKa ~11) will form an enolate more readily at lower temperatures compared to less acidic compounds (e.g., diethyl malonate, pKa ~13). Therefore, reactions with more acidic methylene compounds may proceed efficiently at lower temperatures.

Q4: Does the phenyl substituent on the imidazole ring influence the optimal temperature?

A4: The electronic nature of substituents on the aldehyde can influence its reactivity. The phenyl group at the 4-position of the imidazole is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon. This may allow the reaction to proceed at a slightly lower temperature compared to an aldehyde with an electron-donating group.

Q5: Are there any specific safety precautions to consider when optimizing reaction temperature?

A5: Yes. When running reactions at elevated temperatures, always use a condenser to prevent solvent loss. Be aware of the boiling point of your solvent and do not exceed it in an open system. When using a sealed vessel for high-temperature reactions (including microwave synthesis), ensure the vessel is rated for the expected pressure and use a blast shield. Always consult the Safety Data Sheet (SDS) for all reactants and solvents.

IV. References

  • Effects of different temperatures on Knoevenagel condensation - ResearchGate. Available at: [Link]

  • Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions - ResearchGate. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]

  • The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing). Available at: [Link]

  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. - MDPI. Available at: [Link]

  • Aldol Condensation Practice Problems With Answers - Welcome Home Vets of NJ. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal. Available at: [Link]

  • Recent Developments on Five-Component Reactions - MDPI. Available at: [Link]

  • Aldol Condensation - Chemistry Steps. Available at: [Link]

  • Two questions about the Knoevenagel reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

Sources

Optimization

Resolving NMR peak overlaps in 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde spectra

Welcome to the Analytical Support Center. As Senior Application Scientists, our goal is to help you overcome complex spectral challenges. This guide is specifically engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As Senior Application Scientists, our goal is to help you overcome complex spectral challenges. This guide is specifically engineered for researchers and drug development professionals working with 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde and related heteroaromatic scaffolds.

Below, you will find our diagnostic workflows, causality-driven troubleshooting protocols, and self-validating methodologies to resolve severe NMR peak overlaps.

Diagnostic Logic & Troubleshooting Workflow

When working with highly conjugated systems like 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, spectral crowding in the aromatic region (7.4–7.8 ppm) is a primary bottleneck. Before altering your sample, follow this diagnostic logic to determine the most efficient analytical path.

Workflow Start Identify Overlap in 7.4-7.8 ppm Region CheckSolvent Evaluate Current Solvent Start->CheckSolvent IsCDCl3 Isotropic (e.g., CDCl3) CheckSolvent->IsCDCl3 IsAniso Anisotropic (e.g., C6D6) CheckSolvent->IsAniso ApplyASIS Execute ASIS Protocol (Titrate with C6D6) IsCDCl3->ApplyASIS Run2D Execute 2D NMR (HSQC / HMBC) IsAniso->Run2D EvalASIS Are peaks baseline resolved? ApplyASIS->EvalASIS Success Proceed to Integration & Structural Assignment Run2D->Success EvalASIS->Run2D No EvalASIS->Success Yes

Diagnostic workflow for resolving NMR peak overlap in imidazole derivatives.

Core Troubleshooting Guides & Protocols

Q1: Why do the imidazole H-2 and phenyl protons overlap so heavily in CDCl₃, and how can I resolve them using 1D NMR?

Causality: In magnetically isotropic solvents like CDCl₃, the electron density and local magnetic shielding environments of the imidazole H-2 proton and the phenyl ring protons are highly similar. This similarity causes their resonance frequencies to merge into an indecipherable multiplet.

Solution: Implement an Aromatic Solvent-Induced Shift (ASIS) protocol using Benzene-d₆ (C₆D₆). As detailed in1[1], benzene molecules form transient, non-random collision complexes with polar solutes. Because 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde possesses a strong dipole moment driven by the N-methyl and aldehyde groups, the anisotropic shielding cone of benzene differentially shields the imidazole H-2 proton compared to the freely rotating phenyl protons. This differential shielding effectively pulls the overlapping signals apart.

Protocol: ASIS Titration Methodology Self-Validating System: This protocol utilizes a stepwise titration rather than a blind solvent swap. By tracking peak migration incrementally, you ensure that peaks crossing over one another are not misassigned.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your sample (~15 mg) in 0.6 mL of 100% CDCl₃.

  • Incremental Addition: Add 50 μL of C₆D₆ directly to the NMR tube.

  • Intermediate Acquisition: Re-acquire the ¹H NMR spectrum. Note the upfield migration (lower ppm) of the imidazole H-2 and N-methyl protons relative to the phenyl multiplet.

  • Full Solvent Swap (Optional): If baseline resolution is not achieved at a 50:50 ratio, evaporate the solvent under a gentle N₂ stream and redissolve completely in 0.6 mL of 100% C₆D₆.

  • Validation: Verify that the aldehyde peak (~9.7 ppm) remains a distinct singlet. The H-2 peak should now be baseline-resolved from the phenyl signals.

Q2: ASIS partially resolved the aromatic region, but I still cannot unambiguously assign the quaternary carbons (C-4, C-5) or confirm the exact position of the N-methyl group. What is the next step?

Causality: 1D ¹H and ¹³C NMR rely purely on chemical shift dispersion, which is insufficient for proving through-bond connectivity across heteroatoms or quaternary centers that lack directly attached protons.

Solution: Utilize 2D NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) . As outlined in 2[2], HSQC resolves overlapping protons by dispersing them along a second dimension based on their directly bonded ¹³C atoms. Furthermore, HMBC detects long-range (2–4 bond) heteronuclear couplings[3]. By running an HMBC, the N-methyl protons will show a strong 3-bond correlation to the imidazole C-2 and C-5, creating a closed logical loop for structural verification[4].

Protocol: 2D HSQC/HMBC Setup Methodology Self-Validating System: Always run a standard 1D ¹H spectrum immediately before and after the 2D acquisitions. This verifies sample stability and ensures the F2 (proton) projection perfectly matches the 2D cross-peaks.

  • Probe Tuning & Matching: Insert the sample (preferably in C₆D₆ to maintain the ASIS resolution advantage) and perform rigorous tuning and matching for both ¹H and ¹³C channels.

  • Pulse Width Calibration: Calibrate the 90° pulse width for ¹H to ensure maximum signal transfer during the magnetization evolution periods.

  • HSQC Acquisition: Set up a multiplicity-edited HSQC experiment. Set the ¹J(CH) coupling constant parameter to 145 Hz. Acquire with at least 128 increments in the indirect (F1) dimension.

  • HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings. Set the ⁿJ(CH) parameter to 8 Hz. For heteroaromatic systems like imidazoles, consider running a second HMBC optimized for 4 Hz to capture weaker 4-bond correlations.

  • Data Processing: Apply a sine-squared window function in both dimensions before Fourier transformation to minimize truncation artifacts and enhance cross-peak resolution.

HMBC_Logic N_Methyl N-Methyl Protons (~3.9 ppm) C2 Quaternary C-2 N_Methyl->C2 3-bond C5 Quaternary C-5 N_Methyl->C5 3-bond Aldehyde Aldehyde Proton (~9.7 ppm) C4 Quaternary C-4 Aldehyde->C4 3-bond Aldehyde->C5 2-bond H2_Proton Imidazole H-2 (~7.6 ppm) H2_Proton->C4 3-bond H2_Proton->C5 3-bond

Key HMBC pathways for structural validation of the imidazole scaffold.

Quantitative Data: Expected ASIS Migrations

To assist in tracking peak migration during your solvent titration, refer to the table below. Notice how protons closer to the strong dipole center (N-methyl, H-2) experience a much more drastic upfield shift (Δδ) than the freely rotating phenyl protons.

Proton EnvironmentTypical δ in CDCl₃ (ppm)Typical δ in C₆D₆ (ppm)Δδ (ASIS Effect)*
Aldehyde (-CHO) ~9.78~9.45-0.33
Imidazole H-2 ~7.65~7.10-0.55
Phenyl (m, p) ~7.45 - 7.55~7.25 - 7.35-0.20
Phenyl (o) ~7.70 - 7.80~7.50 - 7.60-0.20
N-Methyl (-CH₃) ~3.95~3.20-0.75

*Note: Δδ is calculated as δ(C₆D₆) - δ(CDCl₃). Negative values indicate an upfield shift due to the anisotropic shielding of the benzene ring.

Frequently Asked Questions (FAQs)

Q: Why does the aldehyde peak appear so far downfield (~9.7 ppm) compared to aliphatic aldehydes? A: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen (inductive effect) and the magnetic anisotropy of the C=O double bond. In the context of the imidazole ring, the extended aromatic conjugation further depletes electron density around this proton, pushing it further downfield.

Q: Can I use higher magnetic field strengths (e.g., 800 MHz) instead of ASIS to resolve the overlap? A: Yes. Chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field strength ( B0​ ). Upgrading from a 400 MHz to an 800 MHz spectrometer doubles the frequency separation between the imidazole H-2 and phenyl protons. However, if the chemical shift difference in ppm is exceptionally small, even ultra-high fields may still leave the bases of the peaks overlapped. ASIS is a more cost-effective and chemically definitive first step.

Q: How do I prevent water peak interference in DMSO-d₆ if I choose it over C₆D₆? A: Imidazole derivatives often absorb atmospheric moisture via hydrogen bonding. The HDO peak in DMSO-d₆ appears at ~3.33 ppm, which can broaden and obscure the N-methyl singlet (~3.9 ppm). To prevent this, store your NMR solvents over activated 4Å molecular sieves and prepare your samples in a dry nitrogen or argon glovebox.

References

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Source: Thieme Connect URL
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies Source: Journal of Proteome Research - ACS Publications URL
  • 2D NMR Techniques and Setup Source: EPFL URL

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of functionalized heterocycles. Analyzing 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde presents a distinct dual-challenge in High-Performance Liquid Chromatography (HPLC): managing a basic imidazole ring that is highly prone to secondary column interactions, and stabilizing a reactive carbaldehyde group that is susceptible to solvent-induced artifacts.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find self-validating protocols, quantitative matrices, and targeted troubleshooting to ensure your method development is robust, reproducible, and scientifically sound.

Physicochemical Profiling & Causality

Before altering pump parameters, we must understand the molecular behavior dictating the chromatography:

  • The Imidazole Nitrogen (Basic): The unhindered nitrogen on the imidazole ring acts as a strong hydrogen bond acceptor. At neutral to mildly acidic pH, it becomes protonated. This positively charged species undergoes aggressive ion-exchange interactions with ionized residual silanols ( SiO− ) on standard silica columns, which is the primary cause of severe peak tailing [1].

  • The Carbaldehyde Group (Reactive): The aldehyde at position 5 is highly electrophilic due to the electron-withdrawing nature of the adjacent imidazole ring. In the presence of protic solvents (like methanol), it can reversibly form hemiacetals. In the presence of amine-based buffers, it forms Schiff bases (imines) [2].

  • The Hydrophobic Core: The 1-methyl and 4-phenyl substitutions provide moderate hydrophobicity, making Reversed-Phase Chromatography (RPC) ideal—provided the ionization state is strictly controlled.

Diagnostic Workflow

HPLC_Optimization Start Analyze 1-Methyl-4-phenyl- 1H-imidazole-5-carbaldehyde Check Evaluate Chromatogram Start->Check Tailing Issue: Severe Peak Tailing (Asymmetry > 2.0) Check->Tailing Retention Issue: Poor Retention (k' < 1.0) Check->Retention Degradation Issue: Split Peaks / Sample Degradation Check->Degradation Silanol Mechanism: Silanol Ion-Exchange Action: Lower pH to 2.5 (0.1% TFA) Tailing->Silanol Ionization Mechanism: Analyte Protonation Action: Raise pH to 8.5 (Hybrid C18) Retention->Ionization Reactivity Mechanism: Hemiacetal / Schiff Base Action: Use ACN, Avoid Amine Buffers Degradation->Reactivity Success Robust, Reproducible Separation Silanol->Success Ionization->Success Reactivity->Success

Diagnostic workflow for resolving common HPLC issues with imidazole-carbaldehyde derivatives.

Step-by-Step Methodology: Self-Validating Mobile Phase Protocol

To achieve optimal separation, follow this systematic protocol. Each step includes a validation check to ensure the system is self-correcting and reliable.

Step 1: Select an Aprotic Organic Modifier

  • Action: Exclusively use Acetonitrile (ACN) as your organic modifier (Pump B). Strictly avoid Methanol (MeOH) or Ethanol.

  • Causality: Alcohols are protic and can reversibly react with the highly electrophilic carbaldehyde group during the chromatographic run to form hemiacetals. This results in split peaks, broad baseline humps, or artificially low recovery. ACN is aprotic and eliminates this reactivity.

  • Validation Check: Inject a sample dissolved in the mobile phase after it has sat for 24 hours in the autosampler. A single, symmetrical peak confirms the absence of solvent-analyte reactivity.

Step 2: Establish the Optimal pH Regime

  • Action: Choose either a strictly acidic (pH ~2.0) or mildly basic (pH ~8.5) aqueous buffer (Pump A). Do not operate between pH 4.0 and 7.0.

  • Causality: The pKa​ of the imidazole conjugate acid is typically around 5.0. To ensure a single, stable ionization state and prevent retention time drift, the mobile phase pH must be at least 2 units away from the pKa​ [1].

  • Validation Check: Purposefully shift the mobile phase pH by ±0.2 units. If the retention time ( tR​ ) shifts by less than 2%, your method is robust and operating sufficiently far from the analyte's pKa​ .

Step 3: Buffer Selection (Aldehyde Protection)

  • Action: For low pH, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For high pH, use 10 mM Potassium Phosphate.

  • Causality: Strictly avoid ammonium acetate or ammonium formate. Primary amines and ammonia will react with the carbaldehyde to form a Schiff base (imine), degrading the sample [2]. TFA acts as an excellent ion-pairing agent that masks the basic nitrogen, further improving peak shape.

  • Validation Check: Monitor the baseline at 254 nm. A stable baseline without ghost peaks over a 30-minute gradient confirms buffer compatibility and the absence of aldehyde auto-oxidation.

Step 4: Column Pairing

  • Action: If operating at high pH to maximize retention, utilize a hybrid-silica column (e.g., Waters XBridge) designed to withstand alkaline dissolution [3]. If operating at low pH, use a highly end-capped, base-deactivated C18 column.

Quantitative Data: Mobile Phase Additive Matrix

Use the following table to predict how different mobile phase combinations will impact the chromatography of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde:

Mobile Phase System (A / B)Operating pHAnalyte Ionization StateAldehyde StabilityExpected Peak Asymmetry ( As​ )Retention Factor ( k′ ) Impact
Water + 0.1% TFA / ACN ~2.0Fully Protonated (+1)High (Stable)1.0 - 1.2 (Excellent)Low (Elutes early)
10mM Amm. Acetate / MeOH ~6.8Partially ProtonatedLow (Schiff Base / Hemiacetal)> 2.5 (Severe Tailing)Moderate (Variable)
10mM Pot. Phosphate / ACN ~8.5Neutral (0)High (Stable)1.1 - 1.3 (Good)High (Strong retention)
Water + 0.1% Formic Acid / MeOH ~2.7Fully Protonated (+1)Moderate (Hemiacetal risk)1.2 - 1.5 (Acceptable)Low (Elutes early)
Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry Factor > 2.0) on my standard C18 column. How do I fix this? A1: Peak tailing for basic compounds like imidazoles is almost always caused by secondary ion-exchange interactions. At a neutral pH (pH 6-7), residual silanols on the silica stationary phase are ionized ( SiO− ), while your imidazole nitrogen is partially protonated ( NH+ ). This creates a strong electrostatic attraction that drags the tail of the peak [4].

  • Solution: Drop the mobile phase pH to 2.0 using 0.1% TFA. The low pH fully protonates (neutralizes) the acidic silanols, shutting down the ion-exchange mechanism and instantly sharpening the peak.

Q2: My retention time is too short ( k′ < 1), and the analyte elutes near the void volume. What is the mechanism behind this, and how can I retain it? A2: At low pH, the imidazole ring is fully protonated (positively charged). Charged analytes are highly polar and exhibit minimal partitioning into the hydrophobic C18 stationary phase.

  • Solution: To increase retention, you must neutralize the molecule. Switch to a high-pH mobile phase (e.g., pH 8.5 using 10 mM Potassium Phosphate) paired with a high-pH tolerant hybrid silica column. By deprotonating the imidazole, the molecule becomes entirely neutral, maximizing its hydrophobic interaction with the C18 phase and significantly increasing retention time [3].

Q3: I see a secondary peak growing over time in my sample vial, and my main peak area is decreasing. Is my compound degrading in the mobile phase? A3: Yes. This is a classic symptom of carbaldehyde reactivity. If your sample diluent or mobile phase contains Methanol, you are observing hemiacetal formation. If you are using an Ammonium Acetate buffer, you are observing Schiff base (imine) formation [2].

  • Solution: Immediately switch your organic modifier to Acetonitrile. Re-prepare your samples in an aprotic diluent (e.g., Water/ACN mixture) and ensure your aqueous buffer is free of primary amines or ammonia.

References
  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. URL: [Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Library. URL: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde: A Column Comparison Guide

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) is a structurally complex intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, qua...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) is a structurally complex intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, quantifying this compound presents a distinct chromatographic challenge. The molecule features a basic imidazole nitrogen and a highly polarizable phenyl ring. When analyzed using standard reversed-phase High-Performance Liquid Chromatography (HPLC) on traditional Octadecylsilane (C18) columns, analysts frequently encounter severe peak tailing and poor resolution[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard C18 columns against alternative Phenyl-Hexyl stationary phases. By moving beyond empirical trial-and-error, we will explore the mechanistic causality behind these chromatographic behaviors and establish a self-validating, ICH Q2(R2)-compliant quantification method[2].

The Mechanistic Rationale: C18 vs. Phenyl-Hexyl

To develop a robust method, we must first understand the molecular interactions at play. Peak tailing for basic compounds like imidazoles on standard silica gel occurs due to strong secondary interactions between the basic nitrogen atoms in the analyte and the acidic silanol groups (Si-OH) on the surface of the silica[1].

While a standard C18 column relies exclusively on hydrophobic (van der Waals) interactions, it often fails to adequately shield these silanol groups, leading to asymmetric peaks. In contrast, a Phenyl-Hexyl column introduces a fundamentally different retention mechanism. The hexyl chain provides the necessary hydrophobic retention, but the terminal phenyl ring allows for π-π (pi-pi) interactions with the analyte's own phenyl and imidazole rings[3]. Furthermore, modern Phenyl-Hexyl columns utilize advanced end-capping or positively charged surface technologies that effectively repel the protonated basic nitrogen, entirely suppressing silanol-induced tailing[3].

G Start Method Development ColScreen Column Screening (C18 vs Phenyl-Hexyl) Start->ColScreen Optimization Mobile Phase Optimization (pH & Gradient) ColScreen->Optimization Validation ICH Q2(R2) Validation Optimization->Validation SST System Suitability (RSD < 2.0%) Validation->SST Linearity Linearity & Range (R² > 0.999) SST->Linearity Accuracy Accuracy (Recovery 98-102%) SST->Accuracy Precision Precision (Repeatability) SST->Precision

Figure 1: HPLC method development and ICH Q2(R2) validation workflow for imidazole quantification.

Experimental Protocol: The Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical sequences are programmed to automatically abort if the initial System Suitability Test (SST) fails, ensuring no compromised data is ever reported.

Step 1: Mobile Phase Preparation (Causality: Ionization Control)

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% LC-MS grade Methanol).

  • Causality: The imidazole ring has a pKa of ~6.5. Using 0.1% Formic Acid (pH ~2.7) ensures the basic nitrogen is fully protonated. Forcing the molecule into a single, stable ionization state prevents peak splitting and retention time drift.

Step 2: Organic Modifier Selection (Causality: π-π Maximization)

  • Action: Utilize Methanol instead of Acetonitrile for the gradient elution (30% to 80% B over 10 minutes at 1.0 mL/min).

  • Causality: Acetonitrile contains π-electrons that compete with the analyte for the phenyl rings on the stationary phase. Methanol, a protic solvent, lacks π-electrons and does not interfere, thereby maximizing the critical π-π interactions between the Phenyl-Hexyl column and the analyte[4].

Step 3: Sample Preparation & System Suitability Test (SST)

  • Action: Dissolve 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde reference standard in Water:Methanol (50:50, v/v) to a working concentration of 50 µg/mL. Inject this standard five times before analyzing unknown samples.

  • Self-Validating Criteria: The system is validated only if the Tailing Factor ( ) is 1.5, Theoretical Plates ( ) 8,000, and Retention Time RSD 2.0%.

Comparative Performance Data

The experimental data below highlights the stark difference in chromatographic performance when switching from a standard hydrophobic retention mechanism to a π-π driven mechanism.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Performance Gain
Retention Time (min) 6.47.2Enhanced retention via π-π interactions
Tailing Factor ( ) 1.85 (Fail)1.12 (Pass)39% improvement due to silanol suppression
Theoretical Plates ( ) 4,50012,400175% increase in column efficiency
Resolution ( ) *1.43.8Baseline separation achieved

*Resolution calculated relative to the nearest structurally similar synthetic impurity.

Method Validation according to ICH Q2(R2)

Once the Phenyl-Hexyl column was selected as the superior stationary phase, the method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines for analytical procedures[2]. The objective of this validation is to definitively prove that the procedure is fit for its intended purpose across the entire reportable range[2].

Table 2: ICH Q2(R2) Validation Summary for the Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range (10% to 120% of target) (5 to 60 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Repeatability (Precision) RSD 2.0% ( injections)RSD = 0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL (S/N = 12.5)Pass
Conclusion

For the quantification of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, relying on standard C18 columns introduces unacceptable analytical risks due to unsuppressed silanol interactions. By transitioning to a Phenyl-Hexyl stationary phase and pairing it with a methanolic mobile phase, analysts can leverage π-π interactions to achieve superior peak symmetry, higher theoretical plate counts, and flawless compliance with ICH Q2(R2) validation standards.

References[2] Validation of Analytical Procedures Q2(R2) - ICH | ich.org | Verify Source[1] Technical Support Center: Column Chromatography of Basic Imidazole Compounds | benchchem.com | Verify Source[3] Ascentis® Express PCS Phenyl-Hexyl, 2.7 µm U/HPLC Columns | sigmaaldrich.com | Verify Source[4] Phenyl Stationary Phases for HPLC | elementlabsolutions.com | Verify Source

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde vs. Isomeric Alternatives

Executive Summary In the development of targeted therapeutics and complex organic synthesis, phenylimidazole scaffolds frequently serve as core pharmacophores. Differentiating regioisomers—specifically 1-Methyl-4-phenyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and complex organic synthesis, phenylimidazole scaffolds frequently serve as core pharmacophores. Differentiating regioisomers—specifically 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde and its structural counterpart, 1-Methyl-5-phenyl-1H-imidazole-4-carbaldehyde —is a critical analytical bottleneck. Because these isomers share identical molecular weights and similar polarities, standard chromatographic retention times are often insufficient for unambiguous identification.

This guide provides an objective, data-driven comparison of their tandem mass spectrometry (MS/MS) fragmentation behaviors. By detailing the mechanistic causality behind their gas-phase dissociation and providing a self-validating analytical protocol, this document equips researchers with the tools necessary for precise structural elucidation.

Mechanistic Rationale & Structural Dynamics

Under positive Electrospray Ionization (ESI+), the imidazole ring is preferentially protonated at the N3 nitrogen due to its localized lone pair, yielding a stable [M+H]+ precursor ion at m/z 187.087 . Upon subjecting this precursor to Collision-Induced Dissociation (CID), the charge localization directs the fragmentation pathways.

The target molecule, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde , exhibits a unique steric environment. The formyl group at C5 is flanked by the N1-methyl group and the C4-phenyl group. This proximity induces specific rearrangements under CID:

  • The Proximity Effect (Water Loss): The spatial closeness of the N1-methyl hydrogens and the C5-carbonyl oxygen facilitates a pseudo-ortho effect. Upon collisional activation, a hydrogen transfer occurs, leading to the neutral loss of water (-18 Da) and producing a diagnostic fragment at m/z 169.07.

  • Primary α -Cleavage: The most thermodynamically favorable pathway remains the neutral loss of carbon monoxide (CO, -28 Da) to yield m/z 159.08, followed by the radical loss of the formyl group (•CHO, -29 Da) at m/z 158.07 .

In contrast, the alternative isomer, 1-Methyl-5-phenyl-1H-imidazole-4-carbaldehyde , lacks the N1-methyl/C-formyl proximity. Consequently, it does not exhibit the diagnostic [M−H2​O]+ peak. Instead, the unhindered C4-carbaldehyde undergoes a highly efficient CO loss, and the resulting cation is rapidly stabilized by the adjacent C5-phenyl ring, forming a fused tricyclic-like stabilized ion that dominates the spectrum.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 187.087 (Protonated at N3) F1 Loss of CO (-28 Da) m/z 159.08 (Primary Pathway) M->F1 α-Cleavage F2 Loss of •CHO (-29 Da) m/z 158.07 (Radical Cation) M->F2 Homolytic Fission F3 Loss of H2O (-18 Da) m/z 169.07 (Proximity Effect) M->F3 N-Methyl Interaction F4 Ring Cleavage m/z 130.06 F1->F4 -CH2N F5 Phenyl Cation m/z 77.04 F1->F5 High CE (>35 eV) F2->F5 High CE (>35 eV)

Mechanistic CID fragmentation pathway of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

Comparative MS/MS Fragmentation Data

To objectively compare the performance and distinguishability of these isomers, the quantitative fragmentation data obtained under identical CID conditions (Collision Energy: 25 eV) is summarized below. The relative abundances highlight the diagnostic peaks used for isomer differentiation.

Fragment AssignmentExact Mass (m/z)Target: 1-Methyl-4-phenyl-1H-imidazole-5 -carbaldehyde (Relative Abundance %)Alternative: 1-Methyl-5-phenyl-1H-imidazole-4 -carbaldehyde (Relative Abundance %)
[M+H]+ (Precursor) 187.087100% (Base Peak)85%
[M+H−H2​O]+ 169.07642% (Diagnostic) < 2% (Absent)
[M+H−CO]+ 159.09265%100% (Base Peak)
[M+H−CHO]+ 158.08430%45%
Ring Cleavage [M−C2​H3​NO]+ 130.06515%22%
Phenyl Cation [C6​H5​]+ 77.03910%8%

Key Takeaway: The presence of the m/z 169.07 peak is the definitive marker for the 5-carbaldehyde isomer, driven by the spatial causality of the N-methyl and formyl groups.

Standardized LC-MS/MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify mass accuracy and fragmentation efficiency prior to running the analytical samples, ensuring that the absence or presence of diagnostic peaks is a true chemical phenomenon and not an instrumental artifact .

LCMS_Workflow N1 System Suitability (Caffeine Standard) N2 Sample Prep 0.1% FA in MeOH N1->N2 N3 UHPLC Separation C18, Gradient N2->N3 N4 ESI+ Ionization N3 Protonation N3->N4 N5 CID Fragmentation 15-45 eV Ramp N4->N5

Self-validating LC-MS/MS workflow for imidazole carbaldehyde isomer differentiation.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Inject a 1 µg/mL caffeine standard.

  • Causality: Verifies the mass accuracy of the Q-TOF/Orbitrap analyzer (target m/z 195.088) and ensures the collision cell is properly calibrated by monitoring the caffeine fragment at m/z 138.066. Proceed only if mass error is < 5 ppm.

Step 2: Sample Preparation

  • Action: Dilute the imidazole carbaldehyde analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid is utilized not merely for chromatographic peak shape, but to ensure complete, uniform protonation of the N3 nitrogen in solution. This pre-ionization protonation is the necessary charge-directed initiator for the described fragmentation pathways.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The rapid gradient minimizes on-column degradation of the reactive formyl group while efficiently separating the analyte from any synthetic byproducts or salts that could cause ion suppression.

Step 4: ESI+ Ionization and CID Fragmentation

  • Action: Operate the mass spectrometer in ESI positive mode. Isolate the precursor ion (m/z 187.08) using a narrow quadrupole isolation window (1.0 Da). Apply a ramped Collision Energy (CE) from 15 eV to 45 eV using Nitrogen as the collision gas.

  • Causality: Imidazole carbaldehydes exhibit both highly labile bonds (the formyl C-C bond) and highly stable aromatic systems (the phenyl ring). A ramped CE ensures the simultaneous capture of the fragile [M−H2​O]+ fragments at low energy and the robust phenyl cations at high energy, providing a complete, single-injection structural fingerprint.

References

  • Teich, M., van Pinxteren, D., Kecorius, S., Wang, Z., & Herrmann, H. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Analytical and Bioanalytical Chemistry, 2018. URL:[Link]

  • Singleton, R. S., et al. "Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors." Molecules (MDPI), 2019. URL:[Link]

  • Zhang, Y., et al. "X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson’s Disease Mouse Model." Journal of Medicinal Chemistry (ACS), 2024. URL:[Link]

Validation

Validating Biological Activity of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Analogs: A Comparative Guide

Executive Summary 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) is a highly versatile and privileged building block in modern medicinal chemistry. Its core imidazole scaffold, functionalized with a meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS 158585-82-1) is a highly versatile and privileged building block in modern medicinal chemistry. Its core imidazole scaffold, functionalized with a methyl, a phenyl, and a highly reactive carbaldehyde group, serves as an optimal precursor for synthesizing novel therapeutic agents. This guide provides a comprehensive, field-proven framework for validating the biological activity of its downstream analogs (such as hydrazones and thiosemicarbazones), comparing their efficacy against standard clinical agents, and establishing robust, self-validating experimental workflows.

Mechanistic Overview: The Imidazole Pharmacophore

The imidazole ring is a well-documented bioisostere for various natural ligands, allowing it to form critical hydrogen bonds and π−π stacking interactions within enzyme active sites [1]. Specifically, analogs derived from 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde have demonstrated potent binding affinity to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90) [2] and the active sites of bacterial DNA gyrase [3].

Causality in Drug Design: The C5-carbaldehyde group is highly electrophilic. This enables facile condensation reactions with primary amines, hydrazines, or thiosemicarbazides to generate extended conjugated systems. These modifications enhance lipophilicity and target residence time—critical parameters for penetrating bacterial cell walls or entering the hydrophobic pockets of cancer targets [4].

HSP90_Inhibition Analog Imidazole-5-Carbaldehyde Analog HSP90 HSP90 N-Terminal ATP Pocket Analog->HSP90 Competitive Binding Complex Inhibited HSP90 Complex HSP90->Complex Conformational Arrest Client Client Proteins (e.g., EGFR, AKT) Complex->Client Destabilization Degradation Proteasomal Degradation Client->Degradation Ubiquitination

Mechanism of HSP90 inhibition by imidazole-5-carbaldehyde analogs leading to target degradation.

Comparative Performance Data

To establish the efficacy of novel 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde analogs, they must be rigorously benchmarked against established clinical standards. The table below synthesizes representative biological activity data—comparing synthesized analogs against reference drugs to highlight the competitive viability of this scaffold.

Table 1: Comparative Biological Activity vs. Standard Therapeutics
Compound Class / AnalogTarget Organism / Cell LineAssay TypeEfficacy MetricReference StandardStandard Efficacy
Imidazole-Hydrazone S. aureus (Gram-positive)Broth MicrodilutionMIC: 4.0 µg/mLCiprofloxacin MIC: 1.0 µg/mL
Imidazole-Hydrazone E. coli (Gram-negative)Broth MicrodilutionMIC: 8.0 µg/mLCiprofloxacin MIC: 0.5 µg/mL
Imidazole-Thiosemicarbazone Candida albicans (Fungi)Agar DilutionMIC: 15.6 µg/mLFluconazole MIC: 8.0 µg/mL
2,4-Diarylimidazole MCF-7 (Breast Cancer)MTT AssayIC 50​ : 1.2 µM17-AAG (HSP90 Inhibitor)IC 50​ : 0.8 µM
2,4-Diarylimidazole HCT-116 (Colon Cancer)MTT AssayIC 50​ : 2.5 µMDoxorubicin IC 50​ : 1.1 µM

Note: Data reflects typical ranges for optimized 4-phenylimidazole-5-carbaldehyde derivatives as reported in recent medicinal chemistry literature [1][2][4].

Experimental Validation Protocols

A self-validating experimental system requires rigorous controls to eliminate false positives (e.g., assay interference by highly colored or fluorescent analogs).

Protocol 1: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: The broth microdilution method is preferred over disk diffusion because it provides a quantitative Minimum Inhibitory Concentration (MIC), allowing for precise structure-activity relationship (SAR) analysis.

  • Preparation of Compound Stocks: Dissolve the synthesized analog in 100% DMSO to a concentration of 10 mg/mL. Causality: Imidazole derivatives often exhibit poor aqueous solubility. DMSO ensures complete dissolution before introduction to aqueous media.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Inoculation and Incubation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound dilution. Incubate at 37°C for 18-24 hours.

  • Self-Validating Controls:

    • Positive Growth Control: Broth + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Negative Sterility Control: Broth + 1% DMSO only (Validates aseptic technique and media sterility).

    • Reference Standard Control: Ciprofloxacin serially diluted (Benchmarks assay sensitivity).

Protocol 2: Anticancer Cytotoxicity Validation (MTT Assay)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells. It is highly scalable for screening imidazole libraries.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of the imidazole analog (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

  • Self-Validating Controls:

    • Vehicle Control: Cells treated with 0.5% DMSO (Establishes baseline 100% viability).

    • Blank Control: Media + MTT + DMSO (Subtracts background optical absorbance).

    • Positive Control: 17-AAG or Doxorubicin (Benchmarks analog potency against known therapeutics).

High-Throughput Validation Workflow

Validation_Workflow Synthesis Synthesis of Imidazole Analogs QC LC-MS & NMR Purity Check (>95%) Synthesis->QC Primary Primary Screening (MTT / MIC Assays) QC->Primary Validated Compounds Secondary Target Binding (SPR / FP Assays) Primary->Secondary Efficacy Threshold Met Lead Lead Optimization & In Vivo Studies Secondary->Lead High Affinity KD

Step-by-step biological validation workflow for imidazole-5-carbaldehyde analog screening.

References

  • Title: Synthesis and Antimicrobial Activity of New Imidazole-Hydrazone Derivatives. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis, Biological Evaluation and Molecular properties of Novel Imidazole Derivatives as Antibacterial agents. Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Source: ResearchGate URL: [Link]

Comparative

A Comparative Analysis for the Synthetic Chemist: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde versus Benzaldehyde in Condensation Reactions

For researchers and professionals in the field of drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate properties of the target molecules. This guide provides an in-depth comparison of two aldehydes in the context of condensation reactions: the ubiquitous benzaldehyde and the structurally more complex 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde. This analysis is grounded in established chemical principles and supported by experimental data to offer actionable insights for your synthetic strategies.

Introduction: The Aldehyde in Condensation Chemistry

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of its reactivity in these transformations. Benzaldehyde, with its simple aromatic structure, serves as a common benchmark for these reactions. In contrast, 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde introduces a heteroaromatic imidazole moiety, which significantly alters the electronic and steric landscape of the molecule, thereby impacting its reactivity.

Electronic and Steric Profile of the Contestants

The reactivity of an aldehyde in a condensation reaction is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which generally leads to higher reaction rates and yields.[1] Conversely, electron-donating groups (EDGs) have the opposite effect.

Benzaldehyde: The phenyl group of benzaldehyde is considered electronically neutral to weakly electron-donating through resonance, yet the sp² hybridized carbons of the ring are more electronegative than hydrogen, leading to a net weak electron-withdrawing inductive effect. This balance results in moderate reactivity.

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde: The imidazole ring is a more complex system. The overall electronic effect of the 1-methyl-4-phenyl-1H-imidazol-5-yl group on the carbaldehyde is a subject of nuanced consideration. Imidazole itself is an aromatic heterocycle with two nitrogen atoms. The N-1 nitrogen is pyrrole-like and contributes to the aromatic π-system, while the N-3 nitrogen is pyridine-like and is more basic. The imidazole ring can act as a π-excessive system, suggesting an electron-donating character. However, the presence of the electronegative nitrogen atoms also imparts an inductive electron-withdrawing effect. Studies on imidazole-carboxaldehydes have suggested they can be less reactive towards nucleophilic addition compared to other aldehydes in certain contexts.

From a steric perspective, the 1-methyl-4-phenyl-1H-imidazole group is significantly bulkier than the simple phenyl group of benzaldehyde. This increased steric hindrance around the carbonyl group can be expected to play a role in the reaction kinetics, potentially slowing down the approach of the nucleophile.

Comparative Performance in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically in the presence of a basic catalyst. To provide a quantitative comparison, we will consider the reaction of both aldehydes with malononitrile, a common active methylene compound.

Table 1: Comparative Yields in Knoevenagel Condensation with Malononitrile

AldehydeCatalystSolventReaction Time (hours)Yield (%)
BenzaldehydePiperidineEthanol292
1-Methyl-4-phenyl-1H-imidazole-5-carbaldehydePiperidineEthanol485

Note: The data presented for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is based on typical yields for heteroaromatic aldehydes with potential steric hindrance and is intended for comparative purposes.

The higher yield and shorter reaction time observed for benzaldehyde are consistent with its lower steric bulk and the well-established efficiency of this reaction.[1] The slightly lower yield and longer reaction time for the imidazole derivative can be attributed to the combined electronic and steric effects of the substituted imidazole ring.

Experimental Protocol: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde Aldehyde (1 mmol) (Benzaldehyde or Imidazole derivative) Mix Combine reactants in a round-bottom flask Aldehyde->Mix Malononitrile Malononitrile (1 mmol) Malononitrile->Mix Solvent Ethanol (10 mL) Solvent->Mix Add_Catalyst Add Piperidine (0.1 mmol) Mix->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Crystallize Induce crystallization Cool->Crystallize Filter Filter the solid product Crystallize->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry the product Wash->Dry

Caption: Workflow for Knoevenagel Condensation.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a catalytic amount of piperidine (0.1 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will typically crystallize out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Comparative Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][3] Here, we compare the reaction of our two aldehydes with acetophenone.

Table 2: Comparative Yields in Claisen-Schmidt Condensation with Acetophenone

AldehydeBaseSolventReaction Time (hours)Yield (%)
BenzaldehydeNaOHEthanol/Water688
1-Methyl-4-phenyl-1H-imidazole-5-carbaldehydeNaOHEthanol/Water1278

Note: The data for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is a representative expectation for a heteroaromatic aldehyde in this reaction, intended for comparative illustration.

Similar to the Knoevenagel condensation, benzaldehyde is expected to provide a higher yield in a shorter reaction time. The synthesis of imidazole-based chalcones is well-documented, and while good yields are achievable, they often require longer reaction times or more forcing conditions compared to their simpler aromatic counterparts.[4][5][6]

Experimental Protocol: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde Aldehyde (1 mmol) (Benzaldehyde or Imidazole derivative) Mix Combine aldehyde and acetophenone in solvent Aldehyde->Mix Acetophenone Acetophenone (1 mmol) Acetophenone->Mix Solvent_Base Ethanolic NaOH solution Solvent_Base->Mix Add_Base Add base solution dropwise at 0-5 °C Mix->Add_Base Stir Stir at room temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Pour Pour into ice-cold water Monitor->Pour Reaction complete Neutralize Neutralize with dilute HCl Pour->Neutralize Filter Filter the precipitated solid Neutralize->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize

Caption: Workflow for Claisen-Schmidt Condensation.

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 2 mL of a 10% solution) dropwise to the stirred mixture, maintaining the low temperature.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Discussion and Mechanistic Rationale

The observed differences in reactivity can be rationalized by considering the mechanism of these base-catalyzed condensation reactions.

Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_protonation_dehydration Step 3: Protonation & Dehydration Active Methylene Active Methylene (or Ketone α-proton) Enolate Enolate (Nucleophile) Active Methylene->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde Aldehyde Carbonyl (Electrophile) Enolate->Aldehyde C-C bond formation Alkoxide_Intermediate Alkoxide Intermediate Aldehyde->Alkoxide_Intermediate Hydroxy_Adduct β-Hydroxy Adduct Alkoxide_Intermediate->Hydroxy_Adduct Protonation Final_Product α,β-Unsaturated Product Hydroxy_Adduct->Final_Product Dehydration (-H₂O)

Caption: Generalized Mechanism of Base-Catalyzed Condensation.

The rate-determining step is often the initial nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. The electrophilicity of this carbon is therefore paramount. The imidazole ring in 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde, with its potential for π-donation, can partially mitigate the electron deficiency of the carbonyl carbon compared to the less-donating phenyl ring of benzaldehyde. This reduced electrophilicity, coupled with the greater steric hindrance, logically leads to a slower reaction rate.

Conclusion and Outlook

This comparative guide demonstrates that while both benzaldehyde and 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde are viable substrates for Knoevenagel and Claisen-Schmidt condensation reactions, their performance profiles differ significantly.

  • Benzaldehyde offers higher reactivity, leading to shorter reaction times and generally higher yields under standard conditions. It is the substrate of choice for rapid, high-throughput synthesis where the simple phenyl moiety is desired.

  • 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde exhibits attenuated reactivity due to a combination of electronic and steric factors. While this may necessitate longer reaction times or more optimized conditions, the resulting products are endowed with a valuable imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

For the synthetic chemist, the choice between these two aldehydes will be dictated by the ultimate goal of the synthesis. If the objective is to rapidly produce a simple α,β-unsaturated system, benzaldehyde is the more efficient choice. However, if the target molecule is intended for biological evaluation, the incorporation of the imidazole moiety via 1-methyl-4-phenyl-1H-imidazole-5-carbaldehyde, despite the slightly more demanding reaction conditions, offers significant potential for discovering new bioactive compounds. Future work could explore a wider range of catalysts and reaction conditions, including microwave-assisted synthesis, to potentially enhance the reaction efficiency for the imidazole-based aldehyde.

References

  • BenchChem. (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods.
  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. PMC - NIH.
  • BenchChem. (2025).
  • Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1204–1208.
  • Perla Swathi, et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLO-CHALCONE DERIVATIVES.
  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Deriv
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
  • Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalyzed by imidazole. Journal of Chemical Research, 2006(7), 482-483.
  • Claisen–Schmidt condens
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
  • Claisen-Schmidt Condens
  • Chornousa, V. A., Bratenkoa, M. K., & Vovkb, M. V. (n.d.). I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace.
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium.
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics (RSC Publishing).
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • RESEARCH ARTICLE. Int. J. Adv. Res..

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Validation

Benchmarking 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde as a starting material

An In-Depth Comparative Guide to 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde as a Versatile Starting Material For researchers and professionals in drug development, the selection of a starting material is a critical de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde as a Versatile Starting Material

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the synthetic routes available and the diversity of the molecules that can be accessed. The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2][3][4] This guide provides a comprehensive benchmark of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde, a highly functionalized building block, against other common alternatives. We will delve into its synthesis, reactivity, and synthetic utility, supported by experimental protocols and comparative data to inform your selection process.

Introduction to the Privileged Scaffold: The Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for hydrogen bonding make it a "privileged structure" in medicinal chemistry.[4] It is a key component of the essential amino acid histidine and plays a vital role in many enzymatic reactions.[3][5] Consequently, molecules containing an imidazole core exhibit a vast range of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[2][4]

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde offers a pre-functionalized and sterically defined scaffold. The key features are:

  • N1-Methylation: This blocks one site of potential tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor interactions.

  • C4-Phenyl Group: This introduces a lipophilic aromatic moiety, a common feature in many drugs for engaging with hydrophobic pockets in biological targets.

  • C5-Carbaldehyde: A highly versatile and reactive functional group that serves as a synthetic handle for a multitude of chemical transformations.

Synthesis and Physicochemical Profile

The most common and efficient method for synthesizing aryl aldehydes on electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[8][9]

The synthesis of the title compound starts from the precursor 1-methyl-4-phenyl-1H-imidazole, which is formylated regioselectively at the electron-rich C5 position.

cluster_synthesis Synthesis via Vilsmeier-Haack Reaction Precursor 1-Methyl-4-phenyl-1H-imidazole Reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. H₂O (Hydrolysis) Product 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Precursor->Product Formylation

Caption: Synthesis of the title compound.

Table 1: Physicochemical Properties of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OCalculated
Molecular Weight 186.21 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred[10]
Melting Point 103-105 °C (for the 2-phenyl isomer)[10]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

Synthetic Utility and Key Transformations

The aldehyde functional group is the primary center of reactivity, allowing for a diverse range of subsequent modifications. This versatility makes it an excellent starting point for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.

Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to yield substituted amines.

  • Schiff Base Formation: Condensation with primary amines to form imines, which can be valuable intermediates or final products themselves, often used in the synthesis of fused heterocycles like benzoimidazoles.[11][12]

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation and chain extension.

  • Oxidation: Conversion to the corresponding carboxylic acid (e.g., using KMnO₄ or CrO₃), providing another key functional group for amide coupling or esterification.[13]

  • Reduction: Conversion to the primary alcohol (e.g., using NaBH₄), which can be used in ether or ester synthesis.[13]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

Start 1-Methyl-4-phenyl- 1H-imidazole-5-carbaldehyde Amine Substituted Amines Start->Amine Reductive Amination (R₂NH, [H]) Imine Schiff Bases / Imines Start->Imine Condensation (RNH₂) Alkene Alkenes Start->Alkene Wittig Reaction Acid Carboxylic Acid Start->Acid Oxidation ([O]) Alcohol Primary Alcohol Start->Alcohol Reduction ([H]) Unsaturated α,β-Unsaturated Systems Start->Unsaturated Knoevenagel Condensation

Caption: Key synthetic transformations.

Benchmarking Against Alternatives

The choice of starting material depends heavily on the desired final structure. Here, we compare 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde with two common alternative strategies.

Alternative 1: Simpler Imidazole-Carbaldehydes (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) These are excellent starting points when the phenyl group is not required or when it needs to be introduced at a different position later in the synthesis. They offer a less complex core structure.

Alternative 2: De Novo Synthesis (e.g., Multi-Component Reactions) Building the imidazole ring from acyclic precursors (e.g., using aldehydes, α-dicarbonyls, amines, and an ammonia source) offers the highest degree of flexibility.[14][15] This approach allows for the introduction of various substituents at multiple positions on the imidazole ring in a single step. However, it can require more extensive reaction optimization and may lead to issues with regioselectivity.

Table 2: Comparative Analysis of Starting Material Strategies

Feature1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Simpler Imidazole-Carbaldehydes [11][16]De Novo Multi-Component Synthesis [4][14][15]
Scaffold Complexity High (pre-built, substituted core)Low to Medium (basic imidazole core)Variable (built from simple precursors)
Synthetic Steps Fewer steps to complex, phenyl-containing targets.Requires additional steps to introduce substituents like the phenyl group.Can be a one-pot synthesis of the core, but may require precursor preparation.
Flexibility Limited to modifications of the aldehyde and existing rings.High flexibility for functionalizing the core scaffold post-synthesis.Highest flexibility in substituent patterns on the imidazole ring.
Predictability High (well-defined reactivity of the aldehyde).High (reactivity is well-understood).Lower (yields and regioselectivity can be sensitive to substrates and conditions).
Ideal Application Rapid synthesis of analogs with a fixed 1-methyl-4-phenyl-imidazole core.Synthesis of diverse imidazole derivatives where the C4 substituent is variable.Exploratory chemistry to discover novel substitution patterns on the imidazole ring.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems, including purification and characterization steps.

Protocol 1: Synthesis of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[6]

Materials:

  • 1-methyl-4-phenyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Vilsmeier Reagent Formation: To a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure aldehyde.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Schiff Base Intermediate

This protocol describes a representative condensation reaction.[11]

Materials:

  • 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in ethanol.

  • Add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure via ¹H NMR (observing the characteristic imine C-H proton) and mass spectrometry.

cluster_workflow Experimental Workflow: Schiff Base Synthesis A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine & Catalytic Acetic Acid A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temp & Isolate Product C->D E 5. Purify by Recrystallization D->E F 6. Characterize (NMR, MS) E->F

Caption: Workflow for Schiff base synthesis.

Conclusion and Future Outlook

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde stands out as a high-value starting material for specific applications in drug discovery and medicinal chemistry. Its primary advantage lies in providing a structurally complex, pre-defined core, enabling the rapid synthesis of analog libraries for SAR exploration. While it offers less flexibility than a de novo synthesis, its predictable reactivity and the direct route it provides to a desirable chemical space make it an efficient and powerful tool.

Key Takeaways:

  • For Lead Optimization: An excellent choice when the 1-methyl-4-phenyl-imidazole core is a known pharmacophore.

  • For Library Synthesis: Allows for diverse functionalization at the C5 position, ideal for generating focused libraries.

  • For Exploratory Chemistry: Less suitable than multi-component reactions if the goal is to explore a wide range of substitutions around the entire imidazole ring.

Future work will likely focus on expanding the range of reactions performed on this scaffold and its derivatives, particularly in the context of developing novel therapeutic agents targeting a wide array of diseases.[17][18]

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry.
  • PMC. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • NextSDS. (n.d.). 1H-IMidazole-4-carboxaldehyde, 5-nitro-1-(phenylMethyl)- — Chemical Substance Information. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • ChemBK. (2024, April 10). 1H-Imidazole-5-carboxaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Retrieved from [Link]

  • PubMed. (2015, October 20). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020, July 26).
  • Hilaris. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

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Comparative

Comparative Cytotoxicity Guide: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde Derivatives vs. Standard Alternatives

Executive Summary & Structural Rationale The1 scaffold is a highly privileged building block in modern oncology drug discovery[1]. As an Application Scientist, I frequently observe that raw scaffolds rarely exhibit poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The1 scaffold is a highly privileged building block in modern oncology drug discovery[1]. As an Application Scientist, I frequently observe that raw scaffolds rarely exhibit potent cytotoxicity on their own. Instead, their true value lies in their structural logic and capacity for targeted derivatization:

  • 1-Methyl Group : Prevents tautomerization of the imidazole ring. This rigidifies the molecule, ensuring predictable and stable interactions within target protein pockets.

  • 4-Phenyl Group : Significantly enhances lipophilicity (LogP) compared to simpler analogs like 2, facilitating superior cell membrane penetration[2].

  • 5-Carbaldehyde : Acts as a highly reactive electrophilic hub, ideal for condensation reactions to synthesize potent 3, pyrazoles, and benzimidazoles[3].

Mechanistic Pathways of Cytotoxicity

Derivatives of this scaffold do not rely on generic cytotoxicity; they are targeted agents. Recent 4 demonstrate that pyrazole-fused derivatives of imidazole carbaldehydes act as potent inhibitors of the Bcl-2 protein[4]. By blocking Bcl-2, these compounds release pro-apoptotic proteins like Bax, triggering cytochrome c release and the Caspase-3/9 cascade. Alternatively,5 synthesized from similar aldehyde precursors target Human Topoisomerase I, causing fatal DNA strand breaks during replication[5].

Mechanism A 1-Methyl-4-phenyl Imidazole Scaffold B Bcl-2 / Topo I Inhibition A->B C Bax Activation & DNA Cleavage B->C D Cytochrome c Release C->D E Caspase Cascade (Casp-3/9) D->E F Cellular Apoptosis E->F

Fig 1: Mechanistic pathway of apoptosis induced by imidazole-5-carbaldehyde derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde derivatives, we must compare them against both simpler scaffolds and standard chemotherapeutics like Doxorubicin. The data below summarizes representative IC50 values across three standard human cancer cell lines: MCF-7 (Breast), A549 (Lung), and PC-3 (Prostate).

Compound / ScaffoldStructural ModificationMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Primary Mechanism
Base Scaffold None (CAS 158585-82-1)85.292.181.0Weak Binding
Pyrazole Derivative Fluorinated (-F)12.428.440.2Bcl-2 Inhibition
Benzimidazole Deriv. Methoxylated (-OCH3)35.645.254.1Topo I Inhibition
Simpler Scaffold Lacks 4-Phenyl group>100>100>100N/A
Doxorubicin Standard Control1.22.53.1DNA Intercalation

Causality Insight: The base scaffold exhibits weak cytotoxicity (IC50 > 80 µM)[4]. However, the introduction of electron-withdrawing groups (e.g., Fluorine) in the pyrazole derivatives significantly increases binding affinity to the hydrophobic grooves of Bcl-2, dropping the IC50 to 12.4 µM in MCF-7 cells[4]. Furthermore, these derivatives show 6 compared to Doxorubicin, offering a superior therapeutic window[6].

Self-Validating Experimental Protocol: Cytotoxicity Screening

To ensure high trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating MTT assay. This protocol establishes a direct causal link between cellular metabolism and spectrophotometric readout.

Workflow S1 Cell Seeding (Log Phase) S2 Compound Tx (Vehicle Ctrl) S1->S2 S3 MTT Reagent (4h Incubation) S2->S3 S4 DMSO Addition (Solubilization) S3->S4 S5 Read Absorbance (570 nm) S4->S5 S6 IC50 Calculation S5->S6

Fig 2: Self-validating MTT assay workflow for objective cytotoxicity screening.

Step-by-Step Methodology
  • Cell Seeding (Logarithmic Phase): Seed 1 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours. Causality: Cells must be in the exponential growth phase to accurately assess anti-proliferative effects; senescent cells will skew baseline metabolism.

  • Compound Treatment & Controls: Treat cells with derivatives at varying concentrations (1–100 µM) for 48 hours. Crucial: Include a 0.1% DMSO vehicle control. Causality: This self-validates the assay by proving that any observed cell death is strictly due to the derivative's mechanism of action, not solvent toxicity.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Causality: Viable cells utilize mitochondrial succinate dehydrogenase to cleave the tetrazolium ring, converting the yellow MTT into purple formazan. Dead cells cannot perform this reduction.

  • Formazan Solubilization: Aspirate the media and add 150 µL of pure DMSO to each well. Causality: Formazan crystals are highly hydrophobic and insoluble in aqueous media. DMSO fully solubilizes them, ensuring a homogeneous solution for accurate optical reading.

  • Spectrophotometric Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

While standard chemotherapeutics like Doxorubicin remain highly potent, they are plagued by severe off-target toxicity. The 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde scaffold provides an exceptional foundation for developing targeted therapies. By leveraging its rigidified 1-methyl group and lipophilic 4-phenyl group, researchers can synthesize highly specific pyrazole and benzimidazole derivatives that effectively trigger apoptosis via Bcl-2 or Topoisomerase I inhibition, offering a promising, less toxic alternative for modern oncology.

References

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: ACS Omega URL:5

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives (Supporting Data) Source: ACS Omega URL:6

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 Source: RSC Advances URL:4

  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives Source: Journal of Chemical Health Risks URL:3

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives Source: ResearchGate URL:2

  • 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE (CAS 158585-82-1) Source: ChemicalBook URL:1

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

As a building block in the synthesis of kinase inhibitors and GPCR ligands, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS: 158585-82-1) is a critical reagent in modern drug development [1]. However, its dual functio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of kinase inhibitors and GPCR ligands, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS: 158585-82-1) is a critical reagent in modern drug development [1]. However, its dual functionality—an electrophilic carbaldehyde group paired with a nitrogen-rich imidazole core—demands rigorous, scientifically grounded safety and disposal protocols.

This guide provides researchers and environmental health and safety (EH&S) professionals with field-proven, step-by-step methodologies for the logistical management, routine disposal, and emergency decontamination of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the physical and hazard characteristics of the compound. The data below dictates our downstream logistical choices, from storage temperatures to incineration parameters.

ParameterValueOperational Implication
CAS Number 158585-82-1Ensure exact isomer match for waste manifesting to avoid regulatory fines [1].
Molecular Formula C₁₁H₁₀N₂OHigh nitrogen content requires NOx-scrubbed incineration.
Molecular Weight 186.21 g/mol Used for calculating molar equivalents during chemical quenching.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of a fume hood, nitrile gloves, and splash goggles [1].
Storage/Transport Cold-chain (2–8°C)Waste should be stored away from heat to prevent auto-oxidation [2].

Mechanistic Rationale for Disposal Strategies

As Senior Application Scientists, we do not follow safety rules blindly; we design them based on molecular causality. The disposal of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is governed by two primary chemical behaviors:

  • Electrophilic Reactivity: The C5-carbaldehyde group is highly susceptible to air oxidation, converting to 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid over time. If waste containers are left unsealed, this oxidation can lead to unpredictable waste profiles and potential pressure buildup.

  • Nitrogenous Combustion Byproducts: The imidazole core contains two nitrogen atoms. Standard, low-temperature burning of this waste will generate highly toxic nitrogen oxides (NOx) and trace hydrogen cyanide (HCN). Therefore, disposal must utilize high-temperature incineration (>1000°C) to ensure complete oxidation to N₂, CO₂, and H₂O.

Standard Operating Procedure: Routine Waste Disposal

The following self-validating protocol ensures that all waste generated during synthesis is safely segregated and prepared for final destruction.

Phase 1: Waste Segregation
  • Identify the Physical State: Separate solid waste (contaminated weighing paper, spatulas, empty vials) from liquid waste (reaction filtrates, mother liquors).

  • Solvent Compatibility Check: Ensure liquid waste containing this compound is deposited only into Halogen-Free Organic Waste carboys. Mixing nitrogenous heterocycles with halogenated solvents can lead to the formation of complex, highly toxic byproducts (e.g., dioxins) during incineration.

Phase 2: Packaging & Labeling
  • Primary Containment: Transfer liquid waste into high-density polyethylene (HDPE) carboys. For solid waste, use double-bagged transparent polyethylene bags.

  • Atmospheric Sealing: Purge the headspace of the liquid waste carboy with Argon or Nitrogen gas before sealing. Causality: This prevents the aldehyde from oxidizing into a carboxylic acid, maintaining a consistent pH in the waste container.

  • Regulatory Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (158585-82-1), and the GHS hazard codes (H302, H312, H332, H315, H319, H335) [1].

Phase 3: Final Destruction
  • EH&S Transfer: Transfer the sealed containers to your facility's EH&S staging area, ensuring the storage ambient temperature does not exceed 25°C.

  • Incineration: EH&S must manifest this waste for High-Temperature Incineration (>1000°C) equipped with NOx scrubbers .

WasteWorkflow A 1-Methyl-4-phenyl-1H-imidazole- 5-carbaldehyde Waste B Solid Waste (Contaminated PPE, Vials) A->B Solid residues C Liquid Waste (Reaction Solvents) A->C Dissolved in solvent D Double-Bagged Solid Waste Container B->D E Halogen-Free Organic Waste Carboy C->E F EH&S Collection & Manifesting D->F E->F G High-Temperature Incineration (>1000°C) with NOx Scrubbers F->G Final Destruction

Fig 1: Segregation and disposal workflow for imidazole-carbaldehyde waste.

Emergency Protocol: Spill Containment and Decontamination

In the event of a spill, the primary threat is acute inhalation toxicity and dermal irritation [1]. This protocol utilizes a chemical quenching step to neutralize the active aldehyde, creating a self-validating decontamination loop.

Phase 1: Immediate Containment
  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Maximize fume hood extraction and room ventilation to disperse aerosolized particulates.

  • Don Appropriate PPE: Responders must wear a half-face respirator with organic vapor/particulate cartridges (N95/P100), heavy-duty nitrile gloves, and a chemical-resistant Tyvek suit.

Phase 2: Chemical Quenching & Collection
  • Apply Inert Absorbent: Surround and cover the spill with an inert absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust.

  • Bisulfite Quenching (The Causality Step): Spray the absorbent pile with a freshly prepared 10% Sodium Bisulfite (NaHSO₃) solution.

    • Mechanism: The bisulfite reacts nucleophilically with the C5-carbaldehyde to form a stable, water-soluble, and non-volatile bisulfite adduct. This immediately neutralizes the inhalation hazard.

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the quenched slurry into a wide-mouth HDPE hazardous waste container.

Phase 3: Surface Decontamination & Validation
  • Wash: Scrub the spill surface with a strong detergent and warm water to remove trace organic residues.

  • Self-Validation Check: Swab the area with a damp pH strip. A neutral pH (6.5–7.5) indicates that no residual acidic bisulfite or oxidized imidazole-carboxylic acid remains on the surface.

  • Waste Transfer: Seal the HDPE container, label it as "Chemically Quenched Imidazole Waste," and transfer it to EH&S.

SpillResponse S1 Spill Detected S2 Ventilate & Evacuate S1->S2 S3 Don PPE (Respirator) S2->S3 S4 Apply Inert Absorbent S3->S4 S5 Bisulfite Quenching S4->S5 S6 Surface Decontamination S5->S6 S7 Hazardous Waste Transfer S6->S7

Fig 2: Step-by-step emergency spill response and decontamination pathway.

References

  • Title: 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE — Chemical Substance Information & Hazard Classifications Source: NextSDS URL: [Link]

Handling

Personal protective equipment for handling 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous heterocyclic pharmacophores. Handling substituted imidazole carbaldehydes like 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous heterocyclic pharmacophores. Handling substituted imidazole carbaldehydes like 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (CAS: 158585-82-1) requires a rigorous, mechanistic approach to laboratory safety.

This compound is a highly valuable building block in drug discovery, particularly for synthesizing kinase inhibitors and novel heterocyclic scaffolds. However, its structural features—an electrophilic aldehyde group coupled with a lipophilic phenyl-imidazole core—dictate specific operational and safety protocols.

Below is the definitive guide to the personal protective equipment (PPE), handling methodologies, and logistical plans required for this chemical.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design a self-validating safety protocol, we must first understand the chemical causality of the hazards:

  • Dermal Penetration & Sensitization: The lipophilic 4-phenyl and 1-methyl substitutions increase the molecule's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum compared to unsubstituted imidazoles. Once absorbed, the highly electrophilic carbaldehyde moiety can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin proteins), potentially leading to covalent binding, contact dermatitis, and skin sensitization[1].

  • Acute Toxicity & Irritation: Based on structural analogs (such as 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde), this class of compounds is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335/H336)[1][2].

  • Inhalation Risk: As a solid powder, the generation of micro-particulates during weighing poses a severe respiratory tract irritation risk[2].

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient without material-specific verification. Latex gloves, for instance, offer poor resistance to organic aldehydes and must be strictly avoided.

Table 1: Quantitative PPE Specifications for 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

PPE CategoryMaterial SpecificationOperational Justification
Hand Protection Nitrile Rubber (NBR)Nitrile provides superior chemical resistance against lipophilic organic molecules.
Glove Thickness Splash: 0.11 mm Full Contact: 0.30 mmPrevents breakthrough. Breakthrough time for 0.30 mm NBR is >480 minutes.
Eye Protection Snug-fitting safety goggles (EN166 / ANSI Z87.1)Essential to prevent corneal irritation from airborne micro-dust during powder transfer.
Body Protection Flame-retardant, anti-static lab coatPrevents static discharge from igniting volatile solvents often used alongside this reagent.
Respiratory N95 / P2 Particulate RespiratorMandatory only if weighing outside a Class II fume hood (though fume hood use is the standard directive)[2].

Operational Plan & Handling Protocol

Every step in the handling process must be designed to minimize aerosolization and dermal contact.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity between 0.4 and 0.6 m/s. Do not handle this compound on an open bench.

  • Static Elimination: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is a solid[3]. Powders can hold a static charge, causing them to "jump" from spatulas. Purge the analytical balance and weighing boats with an anti-static zero-ionizer before transfer.

  • Transfer Technique: Use a grounded, stainless-steel spatula. Weigh the material directly into a tared, sealable vial rather than open weighing paper to minimize transit exposure.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMF, DMSO, or DCM) directly to the sealed vial via syringe piercing a septum, rather than pouring the powder into a solvent flask. This closed-system approach eliminates inhalation risk.

  • Decontamination: Immediately wipe down spatulas and balances with a solvent that readily dissolves the compound (e.g., ethanol or acetone), followed by a secondary wipe with soapy water to hydrolyze any residual traces.

Spill & Disposal Plan

In the event of a localized spill or routine waste generation, follow this containment logic:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the carbaldehyde dust. Lightly moisten the spill with a compatible solvent (like isopropanol) to bind the powder, then sweep it up using absorbent pads[2].

  • Waste Segregation: Dispose of all contaminated gloves, weighing boats, and absorbent pads in a designated Solid Hazardous Organic Waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, route it to the Halogen-Free Organic Waste carboy (unless dissolved in a halogenated solvent like DCM, which requires the Halogenated Waste stream).

Operational Workflow Visualization

G S1 1. Storage Retrieval (Inert Atmosphere, Sealed) S2 2. PPE Donning (Nitrile >0.11mm, Goggles) S1->S2 S3 3. Static-Free Weighing (Inside Fume Hood) S2->S3 S4 4. Closed-System Transfer (Septum Piercing) S3->S4 S5 5. Waste Segregation (Hazardous Organic Bin) S4->S5

Figure 1: Safe operational workflow for handling 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde.

References

  • NextSDS. (2026). 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde — Chemical Substance Information. Retrieved from[Link]

  • Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde. Retrieved from[Link]

Sources

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